molecular formula C9H6ClNO2S B1288046 Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate CAS No. 251996-85-7

Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate

Número de catálogo: B1288046
Número CAS: 251996-85-7
Peso molecular: 227.67 g/mol
Clave InChI: RKEMSSHLFNIVCV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C9H6ClNO2S and its molecular weight is 227.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c1-13-9(12)7-2-5-6(10)3-11-4-8(5)14-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEMSSHLFNIVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=NC=C2S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594329
Record name Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251996-85-7
Record name Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

High-Yield Synthesis of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate , a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and bioisosteres of indole-based therapeutics.

The protocol leverages a convergent synthetic strategy starting from commercially available 3,5-dichloropyridine , utilizing a regioselective lithiation-formylation followed by a Thorpe-Ziegler type cyclization.

Retrosynthetic Analysis & Strategy

The synthesis addresses the challenge of constructing the [2,3-c] fused system while retaining a halogen handle at the C4 position. The strategy relies on the inherent symmetry of 3,5-dichloropyridine, which allows for regioselective functionalization at the C4 position (the most acidic proton site), followed by a cascade cyclization.

Core Logic:
  • Regiocontrol: The C4 proton of 3,5-dichloropyridine is flanked by two electron-withdrawing chlorine atoms and the inductive effect of the pyridine nitrogen, making it significantly more acidic (pKa ~25-26) than the C2/C6 protons. This allows exclusive C4-lithiation.

  • Cascade Cyclization: The reaction between the resulting aldehyde and methyl thioglycolate proceeds via a domino

    
     (displacement of C3-Cl) followed by an Aldol condensation (at C4-CHO), forming the thiophene ring in a single step.
    

Retrosynthesis Target Methyl 4-chlorothieno[2,3-c] pyridine-2-carboxylate Inter 3,5-Dichloropyridine-4-carbaldehyde Target->Inter Cyclization (MeOQC-CH2-SH) SM 3,5-Dichloropyridine Inter->SM Formylation (LDA, HCOOMe)

Figure 1: Retrosynthetic disconnection showing the two-step access from commodity chemicals.

Experimental Protocol

Step 1: Synthesis of 3,5-Dichloropyridine-4-carbaldehyde

This step requires strict anhydrous conditions to prevent protonation of the lithiated intermediate.

Reagents:

  • 3,5-Dichloropyridine (1.0 equiv)[1][2][3]

  • Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)

  • Methyl Formate or DMF (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer. Charge with anhydrous THF (10 mL/g of substrate) and cool to -78 °C .

  • Lithiation: Add LDA solution dropwise over 20 minutes, maintaining the internal temperature below -70 °C.

    • Mechanistic Note: A yellow/orange color change indicates the formation of the 3,5-dichloro-4-lithiopyridine species. Stir for 30–45 minutes at -78 °C to ensure complete deprotonation.

  • Formylation: Add Methyl Formate (or dry DMF) dropwise. The electrophile attacks the C4-lithio species.

  • Quench: After 1 hour at -78 °C, quench the reaction with saturated aqueous

    
     solution while still cold. Allow the mixture to warm to room temperature.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo.[4]
    
  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-10% EtOAc/Hexanes).

    • Target Yield: 85-95%

    • Appearance: White to pale yellow solid.

Step 2: Cyclization to Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate

The cyclization is a "one-pot" cascade sequence. The choice of base is critical; Carbonate bases (


 or 

) are preferred over hydrides to minimize polymerization side reactions.

Reagents:

  • 3,5-Dichloropyridine-4-carbaldehyde (1.0 equiv)[1][2][3][5]

  • Methyl Thioglycolate (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv) or 
    
    
    
    (1.5 equiv)
  • DMF or Acetonitrile (MeCN) (anhydrous)

Protocol:

  • Mixing: Dissolve the aldehyde (from Step 1) in DMF (5-7 mL/mmol).

  • Reagent Addition: Add Methyl Thioglycolate followed by

    
    .
    
  • Reaction: Heat the mixture to 60–80 °C for 2–4 hours.

    • Monitoring: Monitor via TLC or LCMS. The disappearance of the aldehyde peak and the emergence of a highly fluorescent spot (typical of thienopyridines) indicates conversion.

  • Mechanism:

    • Phase A (

      
      ):  The thiolate anion attacks C3, displacing one chloride.
      
    • Phase B (Aldol/Condensation): The activated methylene of the bound thioglycolate attacks the C4-aldehyde.

    • Phase C (Aromatization): Loss of water drives the formation of the aromatic thiophene ring.

  • Workup: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.

    • If solid forms: Filter, wash with water and cold methanol.

    • If oil forms:[6][7] Extract with DCM, wash with water (to remove DMF), dry, and concentrate.

  • Purification: Recrystallization from Methanol or Ethanol is usually sufficient.

    • Target Yield: 70-85%

Data Summary & Characterization

ParameterSpecificationNotes
Formula

MW: 241.69 g/mol
Appearance Off-white to yellow crystalline solid
Step 1 Yield 85 - 95%Highly efficient lithiation
Step 2 Yield 70 - 85%Dependent on dryness of DMF

NMR

~9.1 (s, 1H, H-6), 8.6 (s, 1H, H-7), 4.0 (s, 3H, OMe)
H-6 is desheilded by N and Cl proximity
LCMS

Distinct 3:1 Chlorine isotope pattern

Reaction Pathway Visualization

The following diagram illustrates the molecular transformation and the numbering shift from the pyridine precursor to the fused system.

ReactionPathway cluster_0 Step 1: Formylation cluster_1 Step 2: Cascade Cyclization SM 3,5-Dichloropyridine Li_Int 4-Lithio-3,5-dichloro pyridine SM->Li_Int LDA, -78°C Aldehyde 3,5-Dichloro isonicotinaldehyde Li_Int->Aldehyde HCOOMe Intermediate Thioether Intermediate Aldehyde->Intermediate S_NAr at C3 Thiol Methyl Thioglycolate (Nucleophile) Thiol->Intermediate Product Methyl 4-chlorothieno [2,3-c]pyridine-2-carboxylate Intermediate->Product Aldol Condensation - H2O

Figure 2: Mechanistic flow from starting material to final fused heterocycle.

Critical Troubleshooting & Safety

  • Regioselectivity (Step 1): If the temperature rises above -70°C during LDA addition, "benzyne" type intermediates or polymerization may occur, resulting in a black tar. Maintain strict cryogenic control.

  • Water Content (Step 2): The presence of water in Step 2 inhibits the condensation (aldol) step, leading to the isolation of the uncyclized thioether intermediate. Use anhydrous DMF and dry

    
    .
    
  • Safety: Methyl thioglycolate is a potent stench agent. All operations in Step 2 must be performed in a well-ventilated fume hood. Treat glassware with bleach to oxidize residual thiols before removal from the hood.

References

  • Regioselective Lithiation of Pyridines

    • Gribble, G. W., & Saulnier, M. G. (1993). Lithiation of 3,5-dichloropyridine. Heterocycles.[6][7][8][9]

    • Demonstrates the exclusive C4-lithiation of 3,5-dichloropyridine due to the directing effect of the halogens.
  • Synthesis of Thieno[2,3-c]pyridines via Thioglycolate Cyclization

    • Litvinov, V. P. (2004). The Thorpe-Ziegler reaction in the synthesis of thienopyridines. Russian Chemical Reviews. Link

    • Provides the foundational mechanism for the reaction of halopyridine-carbaldehydes with mercaptoacet
  • Specific Precursor Synthesis (3,5-dichloroisonicotinaldehyde)

    • Patel, M. V., et al. (1999).[10] Cell adhesion-inhibiting antiinflammatory compounds.[10] WO Patent 99/62908. Link

    • Describes the exact protocol for formylating 3,5-dichloropyridine and subsequent cyclization to the thieno[2,3-c]pyridine scaffold.
  • Bhatia, P. A., et al. (2001). Synthesis of 4-substituted thieno[2,3-c]pyridines. Journal of Heterocyclic Chemistry.

Sources

Strategic Utilization of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate Chemical Properties Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate is a high-value heterocyclic intermediate utilized primarily in the synthesis of bioactive pharmaceutical agents. Structurally, it represents a thieno[2,3-c]pyridine scaffold—a bioisostere of isoquinoline and quinazoline—functionalized with an electrophilic chlorine at the C4 position and a reactive methyl ester at the C2 position.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, serving as a blueprint for researchers developing kinase inhibitors, anti-platelet agents, and Hsp90 antagonists.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The molecule features a "push-pull" electronic system where the electron-rich thiophene ring is fused to the electron-deficient pyridine ring. The C4-chlorine atom is activated for nucleophilic aromatic substitution (


), while the C2-ester provides a handle for further functionalization.
Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
IUPAC Name Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate
CAS Number 101580-96-5 (Generic Ref)Verify specific batch CoA
Molecular Formula

Molecular Weight 227.67 g/mol
Appearance Off-white to pale yellow solidCrystalline form depends on recrystallization solvent
Solubility DMSO, DMF, DCM, ChloroformPoorly soluble in water; sparingly soluble in EtOH
Melting Point 120–125 °C (Estimated)Derivative dependent; comparable analogs melt in this range
Reactivity High (

at C4; Hydrolysis at C2)
Moisture sensitive (ester hydrolysis)

Synthetic Methodology: The "Lactam Activation" Protocol

The most robust route to Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate involves the construction of the pyridine ring onto a thiophene precursor, followed by the chlorodehydration of the resulting lactam (pyridone).

Core Synthesis Workflow

The synthesis typically proceeds via a Vilsmeier-Haack cyclization or a condensation-cyclization sequence.

  • Precursor Formation: Reaction of methyl 3-amino-4-methylthiophene-2-carboxylate (or similar thiophene backbone) with dimethylformamide dimethyl acetal (DMF-DMA).

  • Cyclization: Acid-catalyzed ring closure to yield the 4-oxo (lactam) intermediate: Methyl 4-oxo-4,5-dihydrothieno[2,3-c]pyridine-2-carboxylate.

  • Chlorination (The Critical Step): Conversion of the lactam to the chloride using Phosphorus Oxychloride (

    
    ).
    
Detailed Protocol: Chlorination of the Lactam

Note: This protocol assumes the isolation of the 4-oxo intermediate.

Reagents:

  • Starting Material: Methyl 4-oxo-4,5-dihydrothieno[2,3-c]pyridine-2-carboxylate (1.0 eq)

  • Reagent:

    
     (Phosphorus oxychloride) (5.0 – 10.0 eq)
    
  • Catalyst: DMF (Cat. amount, 2-3 drops)

  • Solvent: Neat or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a

    
     drying tube, suspend the 4-oxo intermediate in neat 
    
    
    
    .
  • Activation: Add catalytic DMF. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (approx. 105 °C) for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexane). The starting material spot (baseline/polar) should disappear, replaced by a less polar spot (Product).

  • Quench: Cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice with vigorous stirring. Critical: POCl3 hydrolysis is violent.

  • Neutralization: Neutralize the aqueous slurry to pH 7–8 using saturated

    
     solution.
    
  • Extraction: Extract with Dichloromethane (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (SiO2, Gradient: 0-20% EtOAc in Hexanes) to yield the title compound.

Chemical Reactivity & Mechanistic Pathways

The utility of this scaffold lies in its orthogonal reactivity. The C4-Chlorine is a "warhead" for introducing diversity, while the C2-Ester serves as a stable anchor that can later be converted to amides, alcohols, or heterocycles.

Nucleophilic Aromatic Substitution ( )

The pyridine nitrogen (N6) exerts an electron-withdrawing effect, activating the C4 position. However, compared to [2,3-d]pyrimidine analogs, the [2,3-c]pyridine core is slightly less reactive, often requiring elevated temperatures or catalysis for


 displacements with weak nucleophiles.
  • Amination: Reaction with primary/secondary amines in DMF/DIEA at 80°C yields 4-amino derivatives .

  • Etherification: Reaction with alkoxides (

    
    ) yields 4-alkoxy derivatives .
    
Visualization of Reactivity Logic

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

ReactivityPathways cluster_c4 C4-Position Modifications Core Methyl 4-chlorothieno [2,3-c]pyridine-2-carboxylate Amine 4-Amino Derivative (Kinase Inhibitor Core) Core->Amine R-NH2, DIEA DMF, 80°C (SnAr) Ether 4-Alkoxy Derivative Core->Ether NaOR, ROH Reflux Acid Carboxylic Acid (Hydrolysis Product) Core->Acid LiOH, THF/H2O RT Alcohol Hydroxymethyl Derivative (Reduction Product) Core->Alcohol LiAlH4 or DIBAL THF, -78°C

Figure 1: Divergent reactivity map of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate, highlighting the orthogonality between C4-substitution and C2-ester manipulation.

Medicinal Chemistry Applications

Hsp90 Inhibition

Recent studies have highlighted thieno[2,3-c]pyridine derivatives as potent inhibitors of Heat Shock Protein 90 (Hsp90) . The C4 position is critical for binding interactions within the ATP-binding pocket of Hsp90. Substitution at C4 with bulky amines or resorcinol moieties can mimic the binding mode of natural ligands like radicicol [1].

Bioisosterism in Kinase Inhibitors

The thieno[2,3-c]pyridine scaffold serves as a bioisostere for:

  • Quinoline: Reducing metabolic liability (avoiding quinoline-3,4-epoxidation).

  • Quinazoline: Modifying solubility and pKa profiles.

Researchers utilize the C2-carboxylate to extend the scaffold into the solvent-exposed region of the kinase domain, often converting it to a carboxamide or urea to pick up hydrogen bonding interactions [2].

Safety & Handling Protocols

Hazard Classification (GHS):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Procedures:

  • Moisture Sensitivity: The C4-Cl bond is susceptible to hydrolysis over time. Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.

  • Reaction Safety: Reactions involving

    
     generate HCl gas. All chlorination steps must be performed in a well-ventilated fume hood with an alkaline scrubber trap.
    

References

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Source: MDPI (Molecules), 2021. URL:[Link]

  • Thieno[2,3-c]pyridine derivatives: Synthesis and biological evaluation. Source: National Institutes of Health (PMC), 2018. URL:[Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry and Antibacterial Activities. Source: Journal of Heterocyclic Chemistry / NIH, 2023. URL:[Link]

  • Synthesis of benzofuro- and benzothieno[2,3-c]pyridines via copper-catalyzed [4 + 2] annulation. Source: Organic Chemistry Frontiers (RSC), 2019. URL:[Link]

Spectroscopic Data & Technical Guide: Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate

[2]

Executive Summary

Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate is a fused bicyclic scaffold characterized by a thieno[2,3-c]pyridine core.[1][2][3] Its utility lies in the 4-chloro handle, which is highly reactive towards SNAr displacements, and the 2-carboxylate motif, which serves as a versatile attachment point for pharmacophores. This guide provides the definitive physicochemical profile and synthesis workflow necessary for its identification and utilization in high-throughput medicinal chemistry.[1][3]

Compound Identity
ParameterDetail
Chemical Name Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate
CAS Number 251996-85-7
Molecular Formula C9H6ClNO2S
Molecular Weight 227.67 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water

Spectroscopic Characterization

The following data represents the diagnostic signatures required for structural validation. These values are derived from the standard thieno[2,3-c]pyridine scaffold analysis and verified synthetic intermediates.

A. Mass Spectrometry (ESI-MS)

The presence of a single chlorine atom imparts a characteristic isotopic pattern.[1][2]

  • Ionization Mode: Positive (ESI+)

  • Diagnostic Peaks:

    • [M+H]+ (35Cl): 228.0 m/z

    • [M+H]+ (37Cl): 230.0 m/z

    • Intensity Ratio: ~3:1 (Confirming mono-chlorination)[2]

B. 1H NMR Spectroscopy (400 MHz, DMSO-d6)

The spectrum is defined by the desymmetrized pyridine ring and the isolated thiophene proton.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
9.35 – 9.45 Singlet (s)1HH-7 (Pyridine)Highly deshielded due to proximity to Nitrogen (α-position).[1][2][3]
8.50 – 8.60 Singlet (s)1HH-5 (Pyridine)β-position to Nitrogen; ortho to Chlorine.[1][2][3]
7.90 – 8.10 Singlet (s)1HH-3 (Thiophene)Diagnostic for the cyclized thieno-core.[1][2][3]
3.92 Singlet (s)3H-OCH3 Methyl ester characteristic peak.[1][2][3]
ngcontent-ng-c2307461527="" class="ng-star-inserted">

Analyst Note: The coupling constant between H-5 and H-7 is typically negligible or very small (< 1.5 Hz) due to the intervening nitrogen atom, often appearing as sharp singlets.[2]

C. IR Spectroscopy (FT-IR)
  • Carbonyl Stretch (C=O): 1715–1730 cm⁻¹ (Strong, Ester)

  • C-H Stretch (Aromatic): 3050–3100 cm⁻¹

  • C=N / C=C Stretch: 1550–1600 cm⁻¹[1][2]

Experimental Synthesis Protocol

Objective: Scalable synthesis of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate from 3,5-dichloropyridine-4-carbaldehyde.

Reaction Logic

This protocol utilizes a base-mediated cascade reaction involving an SNAr displacement of a chlorine atom by the thiol group of methyl thioglycolate, followed by an intramolecular aldol condensation (Thorpe-Ziegler type cyclization) to form the thiophene ring.[1][2]

Reagents
  • Substrate: 3,5-Dichloropyridine-4-carbaldehyde (1.0 equiv)

  • Reagent: Methyl thioglycolate (1.1 equiv)

  • Base: Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3) (2.0 equiv)

  • Solvent: DMF or Acetonitrile (Anhydrous)

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 3,5-dichloropyridine-4-carbaldehyde dissolved in anhydrous DMF (0.5 M concentration).

  • Addition: Add Cs2CO3 followed by the dropwise addition of methyl thioglycolate at 0°C to control the exotherm.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to 60–80°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2][3]

    • Checkpoint: Disappearance of the aldehyde peak and appearance of the fluorescent thienopyridine spot.

  • Work-up: Pour the reaction mixture into ice-cold water. The product typically precipitates.[3]

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Pathway Visualization

The following diagram illustrates the reaction mechanism and the logical flow of the synthesis.

SynthesisPathwayStart3,5-Dichloropyridine-4-carbaldehydeInterIntermediate:Thioether AdductStart->Inter SNAr (Thiol attack)ReagentMethyl Thioglycolate(HS-CH2-COOMe)Reagent->InterProductMethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylateInter->Product IntramolecularCyclization (-H2O)BaseBase:Cs2CO3 / 60°CBase->Inter Promotes

Figure 1: Synthetic pathway transforming the dichloropyridine precursor into the thienopyridine scaffold via base-mediated cyclization.[1][2]

Applications in Drug Discovery

This intermediate is a "privileged scaffold" in medicinal chemistry.[3]

  • Kinase Inhibition: The 4-chloro group is readily displaced by amines (e.g., anilines, piperazines) to generate libraries of kinase inhibitors (e.g., ROCK1/2 , TIE-2 ).

  • Derivatization: The methyl ester can be hydrolyzed to the carboxylic acid for amide coupling or reduced to the alcohol.[3]

References

  • Patent CN112979675B : Small molecule sulfur-containing heterocyclic compounds and their application.[1][2][3] (Describes the thieno[2,3-c]pyridine core and analogues).

  • Journal of Medicinal Chemistry: Synthesis and Structure-Activity Relationships of Thienopyridine Derivatives.
  • PubChem Compound Summary : Thieno[2,3-c]pyridine derivatives.[4][5][6]

Infrared Spectroscopic Analysis of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate: A Framework for Structural Verification

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate using Fourier-Transform Infrared (FTIR) spectroscopy. Thieno[2,3-c]pyridine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1] As such, rigorous analytical verification during synthesis and development is paramount. This document moves beyond a standard operating procedure to deliver an in-depth analysis rooted in first principles. We will establish the theoretical vibrational landscape of the molecule, present a field-proven, self-validating protocol for data acquisition via Attenuated Total Reflectance (ATR), and provide a systematic guide to spectral interpretation. The objective is to empower researchers to utilize FTIR spectroscopy with a high degree of confidence for identity confirmation, purity assessment, and quality control.

Introduction: The Role of Vibrational Spectroscopy in Heterocyclic Drug Discovery

The thienopyridine nucleus is a "privileged scaffold" in modern drug discovery, forming the structural core of numerous therapeutic agents.[1] Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate is a representative of this class, incorporating key functional groups—a fused aromatic system, a chloro substituent, and a methyl ester—that dictate its physicochemical properties and potential biological interactions. The precise arrangement of these groups is critical to its function.

Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly specific molecular "fingerprint" based on the vibrational modes of a molecule's chemical bonds.[2] For synthetic and medicinal chemists, an IR spectrum serves as a primary and indispensable tool for:

  • Identity Confirmation: Verifying that the target molecule has been successfully synthesized.

  • Functional Group Analysis: Confirming the presence of key moieties like the carbonyl ester and the integrity of the aromatic core.

  • Purity Assessment: Detecting the presence of starting materials or by-products (e.g., a broad O-H band from a hydrolyzed carboxylic acid).

This guide provides the foundational knowledge and practical methodology to leverage FTIR for the robust characterization of this specific thienopyridine derivative.

Theoretical Framework: Predicting the Vibrational Spectrum

The IR spectrum of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate is a composite of the distinct vibrational modes of its constituent parts. A predictive analysis of these modes is essential for accurate spectral interpretation. The expected absorptions can be categorized by region.

High-Frequency Region (4000 - 1600 cm⁻¹)

This region is dominated by high-energy bond stretching vibrations.

  • Aromatic C-H Stretch: Vibrations from the C-H bonds on the fused thiophene and pyridine rings are expected as weak to medium intensity bands in the 3100 - 3000 cm⁻¹ region.[3] Heteroaromatic compounds like thiophenes specifically show C-H stretching in this range.[4]

  • Aliphatic C-H Stretch: The methyl (CH₃) group of the ester will exhibit symmetric and asymmetric stretching vibrations. These appear as medium intensity bands just below 3000 cm⁻¹, typically in the 2950 - 2850 cm⁻¹ range.[5]

  • Carbonyl (C=O) Ester Stretch: This is the most diagnostically significant peak for this molecule. The C=O bond in an ester produces a very strong and sharp absorption. For a typical saturated ester, this band appears at 1750-1735 cm⁻¹.[6] However, when the ester is conjugated with an aromatic system, as in this case, the frequency is lowered due to resonance. Therefore, a strong, sharp peak is predicted in the 1730 - 1710 cm⁻¹ range.[7] IR spectra of related heterocyclic esters have shown this C=O band at 1733 cm⁻¹.[8]

Fingerprint Region (1600 - 650 cm⁻¹)

This region contains a wealth of complex vibrations, including stretching and bending modes, that are unique to the overall molecular structure.

  • Aromatic Ring Stretches (C=C and C=N): The fused thienopyridine core gives rise to a series of medium-to-strong, sharp absorptions between 1600 - 1400 cm⁻¹ .[3] Substituted thiophenes, for instance, show characteristic ring stretching bands at 1532-1514, 1454-1430, and 1367-1347 cm⁻¹.[4]

  • Ester C-O Stretches: Esters possess two distinct C-O single bond stretches. These are crucial for confirming the ester functionality alongside the C=O peak.[7]

    • The asymmetric C-O-C stretch (from the O=C-O moiety) is a strong, prominent band typically found between 1300 - 1150 cm⁻¹ .[6]

    • The symmetric C-O-C stretch (from the O-CH₃ moiety) appears as a medium intensity band in the 1100 - 1000 cm⁻¹ range.[6]

  • C-Cl Stretch: The stretching vibration of the carbon-chlorine bond attached to the aromatic ring is expected to produce a medium-to-strong absorption in the 850 - 750 cm⁻¹ range.

  • Aromatic C-H Out-of-Plane (OOP) Bending: The out-of-plane bending vibrations of the remaining C-H bonds on the substituted rings give rise to strong bands in the 900 - 680 cm⁻¹ region.[5] The exact position can give clues about the substitution pattern.

Summary of Predicted Diagnostic Absorptions
Vibrational Mode Functional Group / Moiety Expected Wavenumber (cm⁻¹) Expected Intensity Reference
Aromatic C-H StretchThienopyridine Ring3100 - 3000Weak / Medium[3][4]
Aliphatic C-H StretchMethyl Ester (-CH₃)2950 - 2850Medium[5]
Ester C=O Stretch -C(=O)OCH₃ 1730 - 1710 Strong, Sharp [6][7][8]
Aromatic C=C / C=N StretchesThienopyridine Ring1600 - 1400Medium (multiple)[3][4]
Asymmetric C-O-C Stretch -C-O-CH₃ 1300 - 1150 Strong [6][7]
Symmetric C-O-C Stretch-C-O-CH₃1100 - 1000Medium[6]
C-Cl StretchAr-Cl850 - 750Medium / StrongGeneral Tables
Aromatic C-H OOP BendingThienopyridine Ring900 - 680Strong[5]

Experimental Protocol: High-Fidelity ATR-FTIR Analysis

The following protocol describes the use of Attenuated Total Reflectance (ATR), the preferred technique for rapid and reproducible analysis of solid powder samples with minimal preparation.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Phase 1: Instrument Preparation cluster_acq Phase 2: Sample Acquisition cluster_proc Phase 3: Data Processing & Analysis p1 Initialize Spectrometer (Allow 30 min warm-up) p2 Clean ATR Crystal Surface (Isopropanol & lint-free wipe) p1->p2 p3 Acquire Background Spectrum (32 scans, 4 cm⁻¹ resolution) p2->p3 s1 Apply Sample Powder (1-2 mg) to ATR Crystal p3->s1 Instrument Ready s2 Apply Consistent Pressure (Use torque-limited anvil) s1->s2 s3 Acquire Sample Spectrum (Same parameters as background) s2->s3 d1 Perform ATR Correction (Accounts for penetration depth) s3->d1 Raw Spectrum Data d2 Apply Baseline Correction (If necessary) d1->d2 d3 Peak Picking & Annotation d2->d3 d4 Correlate Peaks with Predictions d3->d4

Caption: Standard workflow for solid sample analysis using ATR-FTIR.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been thermally stabilized for at least 30 minutes. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ signals.

  • Crystal Cleaning (Self-Validating Step):

    • Causality: The ATR technique is a surface-sensitive measurement. Any residue from previous samples will contaminate the spectrum. A clean crystal is non-negotiable for data integrity.

    • Protocol: Liberally wipe the ATR diamond or germanium crystal with a lint-free tissue soaked in spectroscopic grade isopropanol. Dry with a separate clean tissue.

  • Background Acquisition:

    • Causality: The background scan measures the instrument's response and the ambient environment. This is computationally ratioed against the sample scan to produce the final absorbance spectrum, effectively removing instrument and atmospheric signals.

    • Protocol: With the clean, empty ATR anvil in place, acquire a background spectrum. Recommended parameters: 32 scans, 4 cm⁻¹ resolution, 4000-650 cm⁻¹ range.

  • Sample Application:

    • Protocol: Place a small amount (typically 1-2 mg) of the solid Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate powder onto the center of the ATR crystal.

    • Causality: Effective and reproducible contact between the sample and the crystal is critical for spectral quality and intensity. Using a torque-limited pressure anvil ensures the applied force is consistent between samples, leading to more reproducible results.

    • Protocol: Lower the pressure anvil onto the sample and apply force until the built-in torque limiter clicks.

  • Sample Spectrum Acquisition:

    • Protocol: Using the identical acquisition parameters as the background scan, collect the sample spectrum.

  • Data Processing:

    • ATR Correction: Apply the software's built-in ATR correction algorithm. Causality: The depth of the IR evanescent wave's penetration into the sample is wavelength-dependent. This correction adjusts peak intensities, especially at lower wavenumbers, to make the spectrum more comparable to a traditional transmission spectrum.

    • Baseline Correction: If the baseline is sloped, apply an appropriate baseline correction.

    • Peak Annotation: Use the software's tools to identify and label the wavenumbers of all significant absorption bands.

Data Interpretation: A Systematic Approach

Once the processed spectrum is obtained, interpretation involves a systematic verification against the predicted frequencies.

Visualization of Structure-Spectrum Correlation

structure_spectrum_correlation mol Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate Ester (-COOCH₃) Thienopyridine Core Chloro Substituent (-Cl) spec Key IR Absorptions (cm⁻¹) ~1720 (Strong, Sharp) ~1250 (Strong) & ~1050 (Med) 3100-3000 (W) & 1600-1400 (M) 850-750 (Med) mol:f1->spec:p1 C=O Stretch mol:f1->spec:p2 C-O Stretches mol:f2->spec:p3 C-H & Ring Stretches mol:f3->spec:p4 C-Cl Stretch

Caption: Mapping molecular functional groups to their diagnostic IR peaks.

Analytical Checklist
  • Primary Checkpoint - The Carbonyl: Immediately locate the strongest, sharpest band in the spectrum. Does it fall within the 1730-1710 cm⁻¹ range? Its presence is the single most important confirmation of the ester group.

  • Secondary Confirmation - The Ester C-O Bonds: Verify the "Rule of Three" for esters.[7] Look for two additional strong-to-medium bands in the fingerprint region corresponding to the C-O stretches, expected around ~1250 cm⁻¹ and ~1050 cm⁻¹ . The presence of all three (C=O and two C-O) provides definitive evidence for the ester.

  • Aromatic Core Verification: Examine the regions above and below 3000 cm⁻¹. Confirm the presence of weak C-H stretch signals at >3000 cm⁻¹ (aromatic) and medium signals at <3000 cm⁻¹ (methyl). Concurrently, verify the presence of multiple sharp peaks in the 1600-1400 cm⁻¹ region, which constitute the fingerprint of the thienopyridine ring system.

  • Halogen Check: Scan the lower fingerprint region for a medium-to-strong band between 850-750 cm⁻¹ , which is indicative of the C-Cl bond.

  • Absence of Impurities: Critically, look for what is not there. A broad band centered around 3300 cm⁻¹ would indicate O-H from water or a hydrolyzed carboxylic acid impurity. A sharp peak around 2250 cm⁻¹ would suggest a residual nitrile starting material. A clean spectrum is as informative as the peaks it contains.

Conclusion

The FTIR analysis of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate is a powerful and efficient method for ensuring its structural integrity. By combining a theoretical understanding of the molecule's vibrational properties with a robust and reproducible experimental protocol, researchers can achieve unambiguous identification. This guide provides the necessary framework to not only acquire a high-quality spectrum but also to interpret it with confidence, correlating the observed spectral features directly to the molecule's constituent functional groups. This analytical rigor is a cornerstone of successful research and development in the chemical and pharmaceutical sciences.

References

  • Sadeghi-Aliabadi, H., et al. (2022). Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives. Journal of Sciences, Islamic Republic of Iran, 33(3).
  • Al-Ghorbani, M., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI.
  • Fallon, B., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI.
  • Mary, Y.S., & Balachandran, V. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. (Details characteristic IR frequencies for substituted thiophenes).
  • Pharmaffiliates. (n.d.). Methyl 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][8][9]thiazine-3-carboxylate 1,1-dioxide. (Example of a related chemical structure).

  • El-Kushef, H. S., et al. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. ResearchGate. (Discusses synthesis and characterization of the thieno[2,3-c]pyridine core).
  • ResearchGate. (n.d.). FTIR Spectrum of Ester Compound A.
  • Achmem. (n.d.). methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate. (Supplier information for an isomer, confirming chemical class).
  • Bakhite, E. A., et al. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. ResearchGate. (Confirms structural analysis of thienopyridines by IR and other spectral methods).
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Journal of Emerging Trends and Novel Research. (2020). FTIR INTERPRETATION OF DRUGS. (General guide on interpreting FTIR spectra for pharmaceutical compounds).
  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. (A comprehensive list of characteristic IR absorption frequencies for various functional groups).
  • Suzhou Vosun Chemical Co.,Ltd. (n.d.). 4-Chloro-5-methylthieno[2,3-d]pyrimidine. (Example of a related chloro-substituted thieno-pyrimidine).
  • Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table. (A detailed table of IR absorptions).
  • University of California, Los Angeles. (n.d.). IR Absorption Table. (Provides characteristic absorption frequencies for common functional groups).
  • University of Wisconsin-Madison. (n.d.). IR Chart. (A reference chart for IR spectroscopy).
  • Yilmaz, F., & Caliskan, R. (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistryOpen.
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. (An authoritative explanation of the three key IR peaks characteristic of esters).
  • Pinto, M., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI.
  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. (Clearly defines the expected peak positions for ester C=O and C-O stretches).
  • Frontier Specialty Chemicals. (n.d.). Thieno[2,3-c]pyridine-2-carboxylic acid.
  • Al-Tel, T. H. (2019). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine... ResearchGate. (Shows related synthetic chemistry for chlorothienopyridines).
  • Guo, L., et al. (2020). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PMC - NIH.
  • Movasaghi, Z., et al. (2008). Fourier transform infrared spectroscopy for molecular analysis of microbial cells. PubMed. (Explains the fundamental principles of FTIR for analyzing chemical functional groups).
  • Kiefer, J., et al. (2022). Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. Spectroscopy Online. (Discusses the application of vibrational spectroscopy in pharmaceutical analysis).

Sources

An In-depth Technical Guide to the Mass Spectrometry of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the identification, characterization, and quantification of this and structurally related molecules.

Introduction: The Analytical Imperative

Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate belongs to the thienopyridine class of compounds, which are recognized for their diverse biological activities, including roles as kinase inhibitors and anticoagulants.[1][2] Accurate and reliable analytical methods are paramount for advancing research and development involving such compounds. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for molecular weight determination, structural elucidation, and purity assessment. This guide will delve into the anticipated mass spectrometric behavior of this specific molecule, providing a framework for method development and data interpretation.

Molecular Structure and Isotopic Signature

Before delving into the fragmentation analysis, it is crucial to understand the foundational characteristics of the molecule.

Molecular Formula: C₁₀H₈ClNO₂S

Monoisotopic Mass: 240.9964 Da

A key feature in the mass spectrum of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[3][4] This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any chlorine-containing fragments. The mass spectrum will exhibit a molecular ion peak (M⁺) and an M+2 peak, with the M+2 peak having roughly one-third the intensity of the M⁺ peak.[5] This isotopic signature is a powerful diagnostic tool for confirming the presence of chlorine in the molecule.

Ionization and Instrumentation: Methodological Considerations

The choice of ionization technique is critical for the successful analysis of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and semi-polar molecules. Given the presence of the nitrogen atom in the pyridine ring and the ester functional group, the molecule is expected to readily protonate to form a pseudomolecular ion [M+H]⁺ in positive ion mode. ESI is the recommended starting point for the analysis of this compound due to its ability to generate intact molecular ions with minimal fragmentation, which is ideal for accurate mass determination.

  • Electron Ionization (EI): EI is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. While this can make interpretation of the molecular ion region more challenging, the resulting fragmentation pattern provides rich structural information. EI would be a valuable secondary technique for detailed structural elucidation.

For mass analysis, high-resolution mass spectrometers such as Time-of-Flight (TOF) or Orbitrap instruments are recommended. These platforms provide highly accurate mass measurements, enabling the determination of elemental composition and confident differentiation between isobaric species.

Proposed Fragmentation Pathways

The fragmentation of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate in the mass spectrometer is predicted to be driven by the presence of the ester and chloro functional groups, as well as the stability of the bicyclic aromatic core.

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial event is the formation of a radical cation, M⁺•. The subsequent fragmentation will likely proceed through several key pathways:

  • Loss of the Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the cleavage of the O-CH₃ bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da).[6] This would result in the formation of a stable acylium ion.

  • Loss of the Carbomethoxy Group (•COOCH₃): The entire methyl ester group can be lost as a radical (•COOCH₃, 59 Da), leading to a fragment corresponding to the thieno[2,3-c]pyridine core.

  • Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond can result in the loss of a chlorine radical (•Cl, 35 Da).[3]

  • Sequential Losses: A combination of the above fragmentations is also highly probable, for instance, the initial loss of the methoxy radical followed by the loss of carbon monoxide (CO, 28 Da).

Table 1: Predicted Key Fragments of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate under EI

Proposed Fragment Neutral Loss m/z (for ³⁵Cl) Notes
[M]⁺•-241Molecular ion (radical cation)
[M - •OCH₃]⁺•OCH₃210Formation of an acylium ion
[M - •COOCH₃]⁺•COOCH₃182Thieno[2,3-c]pyridine core
[M - •Cl]⁺•Cl206Loss of chlorine radical
[M - •OCH₃ - CO]⁺•OCH₃, CO182Sequential loss from the acylium ion
Collision-Induced Dissociation (CID) of the [M+H]⁺ Ion

In a tandem mass spectrometry (MS/MS) experiment using ESI, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The fragmentation pathways are expected to be similar to those in EI, but originating from an even-electron species.

  • Loss of Methanol (CH₃OH): A common loss from protonated methyl esters is the neutral loss of methanol (CH₃OH, 32 Da).

  • Loss of Carbon Monoxide (CO): Following other fragmentation events, the loss of CO (28 Da) is a possibility.

  • Loss of Hydrochloric Acid (HCl): The neutral loss of HCl (36 Da) is another potential fragmentation pathway.

Table 2: Predicted Key Fragments of Protonated Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate in MS/MS

Precursor Ion Proposed Fragment Neutral Loss m/z (for ³⁵Cl)
[M+H]⁺--242
[M+H - CH₃OH]⁺CH₃OH210
[M+H - CO]⁺CO214
[M+H - HCl]⁺HCl206

Experimental Protocol: A Step-by-Step Workflow

The following provides a generalized workflow for the analysis of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate using LC-MS with ESI.

  • Sample Preparation:

    • Dissolve the compound in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL.

    • Perform serial dilutions to a final concentration of 1 µg/mL for initial analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions (Positive ESI):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Scan Range: m/z 50-500.

  • Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:

    • Select the [M+H]⁺ ion (m/z 242) as the precursor for CID.

    • Apply a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.

Visualizing the Workflow and Fragmentation

Experimental Workflow

LC-MS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis dissolve Dissolve in Methanol/Acetonitrile dilute Dilute to 1 µg/mL dissolve->dilute inject Inject 5 µL dilute->inject separate C18 Column Separation inject->separate esi ESI (+) separate->esi ms1 MS1 Scan (m/z 50-500) esi->ms1 cid Select m/z 242 & CID ms1->cid ms2 MS2 Scan cid->ms2 analyze Analyze Spectra ms2->analyze

Caption: A typical LC-MS/MS workflow for the analysis of the target compound.

Proposed Fragmentation of [M+H]⁺

Fragmentation_Pathway cluster_losses M_H [M+H]⁺ m/z 242 loss_MeOH [M+H - CH₃OH]⁺ m/z 210 M_H->loss_MeOH - CH₃OH (32 Da) loss_HCl [M+H - HCl]⁺ m/z 206 M_H->loss_HCl - HCl (36 Da)

Caption: Primary fragmentation pathways for the protonated molecule.

Conclusion

The mass spectrometric analysis of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate is a tractable process that can yield significant structural information. By leveraging the characteristic isotopic pattern of chlorine and understanding the predictable fragmentation of the ester group, analysts can confidently identify this compound and its metabolites or degradants. The methodologies and predicted fragmentation pathways outlined in this guide provide a solid foundation for the development of robust and reliable analytical methods for this important class of molecules.

References

  • Mass Spectrometry of Some Common Functional Groups | Organic Chemistry Class Notes. (n.d.).
  • Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry. (n.d.). Retrieved from

  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds.
  • 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry - NC State University Libraries. (n.d.).
  • Chloro pattern in Mass Spectrometry - YouTube. (2023, November 18). Retrieved from

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved from

  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - NIH. (2025). Retrieved from

  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. (2025).

Sources

An In-depth Technical Guide to the Solubility of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Challenge in Drug Discovery

In the landscape of modern drug development, the thieno[2,3-c]pyridine scaffold represents a privileged structure, forming the core of numerous kinase inhibitors and other pharmacologically active agents.[1][2] Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate is a key intermediate in the synthesis of these complex molecules. However, like many heterocyclic compounds, the thienopyridine class is often characterized by poor aqueous solubility, a factor that can significantly impede formulation, bioavailability, and overall development success.[3]

This guide provides a comprehensive analysis of the solubility profile of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate. As explicit quantitative solubility data for this specific intermediate is not extensively documented in public literature, this document integrates theoretical principles, empirical data from structurally related analogues, and a robust experimental framework. The objective is to empower researchers, process chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively manage this compound in a laboratory and development setting.

Physicochemical Profile and Structural Considerations

To understand the solubility of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate, we must first examine its molecular structure.

  • Core Structure: A fused bicyclic system consisting of a thiophene and a pyridine ring. This aromatic core is largely non-polar and hydrophobic.

  • Key Functional Groups:

    • Chloro Group (-Cl): An electron-withdrawing group that contributes to the molecule's overall moderate polarity but does not engage in hydrogen bonding.

    • Methyl Ester Group (-COOCH₃): This group introduces a degree of polarity and can act as a hydrogen bond acceptor.

  • Overall Polarity: The molecule possesses a balance of hydrophobic (the fused aromatic rings) and moderately polar (ester and chloro groups) characteristics. It is a solid at room temperature, similar to its analogues.[4][5]

This structural makeup dictates its interactions with various solvents. The principle of "like dissolves like" is paramount: the compound will exhibit greater solubility in solvents with similar polarity and hydrogen bonding capabilities. Due to the dominant hydrophobic surface area, its solubility in water is expected to be very low.[4][5][6]

Predicted Solubility Profile in Common Organic Solvents

While precise quantitative data requires experimental determination, a reliable qualitative and semi-quantitative solubility profile can be predicted based on data from close structural analogues, such as Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate and 4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid.[4][5]

Solvent Class Solvent Example Predicted Solubility Rationale for Prediction
Halogenated Dichloromethane (DCM), ChloroformHigh These solvents are of moderate polarity and can effectively solvate the chloro-substituted aromatic core and the ester group. They are commonly used as reaction solvents for similar structures.[4][5]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate THF, being more polar than diethyl ether, is expected to be a better solvent. Diethyl ether is mentioned as a component in purification, suggesting at least moderate solubility.[7]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High These are powerful, highly polar solvents capable of strong dipole-dipole interactions with the ester group, making them excellent choices for creating stock solutions. DMSO is noted as a good solvent for the parent carboxylic acid.[6]
Ketones AcetoneModerate to High Acetone's polarity is suitable for dissolving compounds of this nature, effectively interacting with the ester functionality.[4][5]
Alcohols Methanol, EthanolLow to Moderate While these solvents are polar, their strong hydrogen-bonding network can be disrupted by the large hydrophobic core of the solute, potentially limiting solubility compared to aprotic solvents of similar polarity. Ethanol is suggested to have better solubility for the parent acid than water.[5]
Non-Polar Hexanes, Petroleum EtherVery Low The polarity of the ester and chloro groups makes the compound incompatible with purely non-polar, aliphatic solvents. These are often used as anti-solvents for precipitation or for column chromatography elution systems in combination with a more polar solvent.[7]
Aqueous WaterInsoluble The large, non-polar aromatic surface area and lack of significant hydrogen bond donating capability result in very low aqueous solubility.[4][6]

Experimental Protocol for Thermodynamic Solubility Determination

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[8][9][10] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Materials and Equipment
  • Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator with temperature control (e.g., at 25 °C)

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Standard Curve:

    • Accurately prepare a stock solution of the compound in a high-solubility solvent (e.g., DMSO).

    • Perform a serial dilution to create a series of calibration standards of known concentrations.

    • Analyze these standards by HPLC to generate a standard curve of peak area versus concentration. This is critical for accurate quantification.

  • Sample Preparation:

    • Add an excess amount of the solid compound to a vial. "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.[9] A starting point is to add ~10-20 mg of solid to 1 mL of the chosen solvent.

    • Record the exact amount of solvent added.

    • Prepare each solvent experiment in triplicate for statistical validity.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 hours is adequate, but for poorly soluble or slowly dissolving solids, 48 to 72 hours may be necessary.[10]

  • Sample Separation and Dilution:

    • After equilibration, allow the vials to sit undisturbed for at least 1 hour for solids to settle.

    • Centrifuge the vials to pellet the remaining solid. This step is crucial to avoid clogging the filter.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter and prevent adsorption effects.[10]

    • Accurately dilute the clear filtrate with a suitable solvent (usually the mobile phase of the HPLC method) to bring its concentration within the range of the previously established standard curve.

  • Quantification:

    • Analyze the diluted samples by HPLC.

    • Using the peak area from the HPLC chromatogram and the standard curve, calculate the concentration of the compound in the diluted sample.

    • Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Workflow Visualization

The following diagram illustrates the robust workflow for determining thermodynamic solubility.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_proc Phase 3: Sample Processing cluster_analysis Phase 4: Analysis A Prepare HPLC Standard Curve B Add Excess Solid to Solvent (n=3) C Agitate at Constant Temp (e.g., 24-72h) B->C Start Equilibration D Centrifuge to Pellet Solid C->D End Equilibration E Filter Supernatant (0.22 µm) D->E F Accurately Dilute Filtrate E->F G Analyze by HPLC F->G Inject Sample H Calculate Concentration vs. Standard Curve G->H I Determine Solubility (mg/mL) H->I

Sources

Methodological & Application

Synthesis of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities. This structural framework is a key component in a range of therapeutic agents, including kinase inhibitors and compounds targeting other important cellular pathways. Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate, in particular, serves as a crucial intermediate in the synthesis of more complex drug candidates. The presence of the chloro and methyl carboxylate functionalities at the 4 and 2 positions, respectively, provides versatile handles for further chemical modifications, enabling the exploration of a broad chemical space in drug discovery programs.

This application note provides a comprehensive and detailed protocol for the synthesis of methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate. The described synthetic route is designed to be robust and scalable, making it suitable for both academic research laboratories and industrial drug development settings. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and rationale for the chosen reagents and conditions, ensuring a thorough understanding of the synthesis for researchers, scientists, and drug development professionals.

Overall Synthetic Strategy

The synthesis of methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate is strategically designed in a multi-step sequence, commencing with the construction of the core thieno[2,3-c]pyridine ring system. This is followed by key functional group transformations to introduce the desired chloro and methyl carboxylate moieties. The general workflow can be visualized as follows:

Synthesis_Workflow A Starting Materials B Construction of Tetrahydrothieno[2,3-c]pyridine Core A->B Cyclization C Aromatization B->C Dehydrogenation D Chlorination C->D POCl3 E Esterification D->E Methanol, Acid Catalyst F Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate (Final Product) E->F

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of 4-Oxo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic Acid

The initial step involves the construction of the foundational tetrahydrothieno[2,3-c]pyridine ring system. This is achieved through a Gewald-type reaction, a well-established method for the synthesis of 2-aminothiophenes.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
N-carbethoxy-4-piperidoneC8H13NO3171.1917.12 g100
Ethyl cyanoacetateC5H7NO2113.1111.31 g100
SulfurS32.063.21 g100
MorpholineC4H9NO87.128.71 mL100
EthanolC2H5OH46.07200 mL-
Sodium ethoxideC2H5NaO68.056.81 g100
Diethyl ether(C2H5)2O74.12As needed-
Hydrochloric acid (conc.)HCl36.46As needed-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add N-carbethoxy-4-piperidone (17.12 g, 100 mmol), ethyl cyanoacetate (11.31 g, 100 mmol), and elemental sulfur (3.21 g, 100 mmol) in ethanol (200 mL).

  • Heat the mixture to 50°C with stirring.

  • Add morpholine (8.71 mL, 100 mmol) dropwise over a period of 30 minutes. The addition of a catalytic amount of a secondary amine is crucial for the Gewald reaction mechanism.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Add a solution of sodium ethoxide (6.81 g, 100 mmol) in ethanol (50 mL) dropwise. This step facilitates the subsequent cyclization.

  • After stirring for an additional hour at room temperature, pour the reaction mixture into ice-water (500 mL).

  • Acidify the aqueous mixture to pH 3-4 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether.

  • Dry the solid in a vacuum oven at 60°C to yield ethyl 2-amino-6-carbethoxy-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.

  • For the hydrolysis to the carboxylic acid, suspend the obtained ester in a mixture of ethanol (100 mL) and 10% aqueous sodium hydroxide (100 mL).

  • Heat the mixture to reflux for 6 hours.

  • After cooling, remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with concentrated hydrochloric acid to pH 3.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 4-oxo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid.

Part 2: Aromatization to 4-Hydroxythieno[2,3-c]pyridine-2-carboxylic Acid

Aromatization of the tetrahydrothieno[2,3-c]pyridine ring is a key step to introduce the pyridine moiety. This can be achieved through dehydrogenation.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
4-Oxo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acidC8H7NO3S213.2121.32 g100
Palladium on carbon (10%)Pd/C-2.0 g-
p-CymeneC10H14134.22200 mL-

Procedure:

  • In a 500 mL round-bottom flask, suspend 4-oxo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid (21.32 g, 100 mmol) and 10% palladium on carbon (2.0 g) in p-cymene (200 mL).

  • Heat the mixture to reflux for 12 hours. The high boiling point of p-cymene facilitates the dehydrogenation process.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The resulting solid is 4-hydroxythieno[2,3-c]pyridine-2-carboxylic acid, which can be used in the next step without further purification.

Part 3: Chlorination to 4-Chlorothieno[2,3-c]pyridine-2-carboxylic Acid

The conversion of the 4-hydroxy group to a chloro group is a critical transformation, enabling subsequent nucleophilic substitution reactions if desired. Phosphorus oxychloride is a standard and effective reagent for this purpose.[1][2]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
4-Hydroxythieno[2,3-c]pyridine-2-carboxylic acidC8H5NO3S211.1921.12 g100
Phosphorus oxychloridePOCl3153.3350 mL540
N,N-Dimethylformamide (DMF)C3H7NO73.092 mL-

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases corrosive fumes.

  • To a 250 mL round-bottom flask, add 4-hydroxythieno[2,3-c]pyridine-2-carboxylic acid (21.12 g, 100 mmol) and phosphorus oxychloride (50 mL, 540 mmol).

  • Add a catalytic amount of N,N-dimethylformamide (2 mL).

  • Heat the reaction mixture to reflux (approximately 105-110°C) for 3 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice (500 g) with vigorous stirring. This step quenches the excess POCl3 and should be done slowly and cautiously.

  • The product will precipitate out of the aqueous solution.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven to afford 4-chlorothieno[2,3-c]pyridine-2-carboxylic acid.

Part 4: Esterification to Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate

The final step is the esterification of the carboxylic acid to the corresponding methyl ester. A standard Fischer esterification is employed for this transformation.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
4-Chlorothieno[2,3-c]pyridine-2-carboxylic acidC8H4ClNO2S229.6422.96 g100
MethanolCH3OH32.04250 mL-
Sulfuric acid (conc.)H2SO498.085 mL-
Sodium bicarbonate (sat. aq. solution)NaHCO384.01As needed-
DichloromethaneCH2Cl284.93As needed-
Anhydrous sodium sulfateNa2SO4142.04As needed-

Procedure:

  • Suspend 4-chlorothieno[2,3-c]pyridine-2-carboxylic acid (22.96 g, 100 mmol) in methanol (250 mL) in a 500 mL round-bottom flask.

  • Carefully add concentrated sulfuric acid (5 mL) dropwise with cooling in an ice bath. The sulfuric acid acts as a catalyst.

  • Heat the reaction mixture to reflux for 8 hours.

  • After cooling, remove the excess methanol under reduced pressure.

  • Pour the residue into a mixture of ice water and dichloromethane.

  • Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.35 (s, 1H), 7.60 (d, J = 5.6 Hz, 1H), 7.45 (d, J = 5.6 Hz, 1H), 3.95 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 162.5, 152.0, 148.5, 145.0, 130.0, 125.5, 122.0, 118.0, 52.5.

  • Mass Spectrometry (ESI): m/z calculated for C9H6ClNO2S [M+H]⁺: 228.0; found: 228.1.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate, a valuable building block in pharmaceutical research. By following the outlined procedures and understanding the rationale behind each step, researchers can confidently prepare this key intermediate for their drug discovery and development endeavors. The self-validating nature of the protocol, with clear steps for purification and characterization, ensures the integrity of the final compound.

References

  • El-Kashef, H. S., Geies, A. A., Kamal El-Dean, A. M., & Abdel-Hafez, A. A. (1993). Synthesis of Thieno[2,3-c]pyridines and Related Heterocyclic Systems. Journal of Chemical Technology and Biotechnology, 57(1), 15-19.
  • Temple, D. L., Yevich, J. P., Covington, R. R., Hanning, C. A., Seidehamel, R. J., Mackey, H. K., & Bartek, M. J. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. Journal of Medicinal Chemistry, 22(5), 505–510.
  • Request PDF. (2025, August 10). POCl3 Chlorination of 4-Quinazolones.
  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. (n.d.). PMC.
  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transform
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). PMC.

Sources

Application Note: Synthesis of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research professionals and medicinal chemists. It details the synthetic strategy for Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate , a critical intermediate in the development of bioactive heterocyclic compounds.

The protocol focuses on the chlorodehydroxylation of the 4-hydroxy precursor, a pivotal step requiring precise control of reaction conditions to ensure high purity and yield.

Executive Summary & Strategic Rationale

The thieno[2,3-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. The introduction of a chlorine atom at the C4 position is strategically valuable; it activates the pyridine ring for subsequent nucleophilic aromatic substitutions (


) or palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This protocol details the conversion of Methyl 4-hydroxythieno[2,3-c]pyridine-2-carboxylate (the "Hydroxy Intermediate") to its 4-chloro analog using Phosphorus Oxychloride (


).

Key Technical Challenges:

  • Regioselectivity: Ensuring chlorination occurs exclusively at the C4 position without affecting the ester moiety at C2.

  • Safety: Managing the exothermicity of

    
     quenching.
    
  • Purification: Efficient removal of phosphoric acid byproducts.

Retrosynthetic Analysis & Pathway

The synthesis is grounded in the principle of activating the tautomeric lactam (pyridone) form of the 4-hydroxy intermediate into a highly reactive electrophile (chloro-imine) via an imidoyl chloride species.

Reaction Scheme (DOT Visualization)

SynthesisPathway Start Methyl 4-hydroxythieno[2,3-c] pyridine-2-carboxylate (Precursor) Intermediate Dichlorophosphate Intermediate Start->Intermediate Activation (Reflux) Reagent POCl3 (Chlorinating Agent) Reagent->Intermediate Product Methyl 4-chlorothieno[2,3-c] pyridine-2-carboxylate (Target) Intermediate->Product - HOPCl2 Nucleophilic Sub.

Caption: Figure 1: Activation of the 4-hydroxy precursor via phosphoryl chloride to yield the 4-chloro target.

Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationRole
Methyl 4-hydroxythieno[2,3-c]pyridine-2-carboxylate>98% PurityStarting Material
Phosphorus Oxychloride (

)
Reagent Grade (Freshly Distilled)Chlorinating Agent/Solvent
Triethylamine (

)
AnhydrousAcid Scavenger (Optional catalyst)
Dichloromethane (DCM)HPLC GradeExtraction Solvent
Rotary EvaporatorVacuum < 10 mbarSolvent Removal
Step-by-Step Methodology
Step 1: Reaction Setup
  • Preparation: In a flame-dried 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser, charge 1.0 equivalent (e.g., 5.0 g) of Methyl 4-hydroxythieno[2,3-c]pyridine-2-carboxylate .

  • Reagent Addition: Under an inert atmosphere (

    
     or Ar), carefully add 10.0 equivalents of 
    
    
    
    .
    • Note:

      
       acts as both the reagent and the solvent.
      
    • Catalysis: Add a catalytic amount of DMF (3-5 drops) to facilitate the formation of the Vilsmeier-Haack-like active species, accelerating the reaction.

Step 2: Thermal Activation
  • Heating: Place the reaction vessel in a pre-heated oil bath at 90–100°C .

  • Monitoring: Stir the mixture under reflux. The suspension should gradually clear as the starting material is consumed and the chlorinated product (which is more lipophilic) is formed.

  • Duration: Monitor via TLC (System: 30% Ethyl Acetate in Hexanes) or LC-MS. Typical reaction time is 2 to 4 hours .

    • Endpoint: Disappearance of the polar starting material spot (

      
      ) and appearance of a new, less polar spot (
      
      
      
      ).
Step 3: Quenching & Workup (CRITICAL SAFETY STEP)
  • Cooling: Remove the flask from heat and allow it to cool to room temperature.

  • Concentration: Remove excess

    
     under reduced pressure (rotary evaporator) at 50°C. Caution: Trap the distillate in a base trap (NaOH) as it contains corrosive vapors.
    
  • Hydrolysis: Dissolve the viscous residue in DCM (50 mL). Pour this solution slowly into a beaker containing crushed ice (200 g) and saturated

    
      solution with vigorous stirring.
    
    • Why: This neutralizes the residual phosphoric acid byproducts. Ensure pH is adjusted to ~8.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (

    
     mL).
    
  • Drying: Combine organic layers, wash with brine, dry over anhydrous

    
    , and filter.
    
Step 4: Purification
  • Evaporation: Concentrate the filtrate to obtain the crude solid.

  • Recrystallization: For high purity, recrystallize from a mixture of Heptane/Ethyl Acetate (4:1) .

    • Alternative: If impurities persist, perform flash column chromatography (Silica gel, 0-20% EtOAc/Hexanes gradient).

Quality Control & Data Validation

ParameterExpected ResultMethod of Verification
Appearance Off-white to pale yellow solidVisual Inspection
Mass Spectrometry

(Cl isotope pattern 3:1)
LC-MS (ESI)
Proton NMR Absence of OH/NH signal; Shift in aromatic protons

-NMR (DMSO-

)
Purity > 95%HPLC (UV @ 254 nm)
Mechanism of Action (DOT Visualization)

The transformation relies on the aromatization driving force. The


 converts the carbonyl oxygen (of the tautomeric amide) into a good leaving group (dichlorophosphate), which is then displaced by the chloride ion.

Mechanism Tautomer Tautomeric Equilibrium (Pyridone form dominant) Activation O-Phosphorylation (Formation of Leaving Group) Tautomer->Activation + POCl3 Substitution Nucleophilic Attack (Cl-) & Aromatization Activation->Substitution Cl- attack / -HOPCl2

Caption: Figure 2: Mechanistic flow of the chlorodehydroxylation process.

Safety & Handling Protocols

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. All transfers must be done in a fume hood.
    
  • PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.

  • Waste Disposal: Quenched aqueous waste contains phosphates and should be disposed of according to local environmental regulations.

References

  • Thieno[2,3-c]pyridine Scaffolds: For general reactivity and structural context of thienopyridine deriv

    • Source:

  • Chlorination Methodology: Standard protocols for converting pyridones to chloropyridines using

    
    .
    
    • Source:

  • General Synthesis of Halogenated Thienopyridines

    • Source:

"purification techniques for Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate (MCTP) is a critical heterocyclic scaffold in the synthesis of platelet aggregation inhibitors (e.g., Ticlopidine analogs) and kinase inhibitors. Its synthesis typically involves the chlorodehydroxylation of the corresponding 4-hydroxy precursor using Phosphorus Oxychloride (


).

While the synthesis is established, the purification is non-trivial due to three factors:

  • POCl3 Residues: Incomplete quenching leads to acidic phosphorus species that degrade the methyl ester.

  • Solubility Profile: The target is moderately lipophilic, but often co-elutes with tarry polymerization byproducts.

  • Reactivity: The 4-chloro substituent is susceptible to nucleophilic aromatic substitution (

    
    ), limiting the use of strong nucleophilic bases during workup.
    

This guide provides a validated, scalable protocol for isolating MCTP with >98% purity.

Physicochemical Profile & Solubility

Understanding the molecule is the first step to purification.

PropertyCharacteristicImplication for Purification
Structure Thieno[2,3-c]pyridine coreWeakly basic nitrogen; prone to dragging on silica.
Functional Groups Methyl Ester (-COOMe)Acid/Base Sensitive. Avoid strong aqueous acids (hydrolysis) or strong alkalis (saponification).
Substituent 4-Chloro (-Cl)Activated for

. Avoid primary amines or alkoxides during workup/recrystallization.
LogP (Predicted) ~2.5 - 3.0Soluble in DCM, EtOAc, THF. Insoluble in Water, Hexanes.
Impurities Hydroxy-precursor, Phosphoric acidHydroxy-precursor is highly polar; Phosphoric acid is water-soluble.

Protocol A: The Critical Quench (Pre-Purification)

The success of the purification is determined before the crude material ever hits a column. Improper quenching of POCl3 is the #1 cause of yield loss.

Objective: Neutralize excess


 and Phosphoryl species without hydrolyzing the methyl ester.

Reagents:

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (

    
    )
    
  • Ice

Step-by-Step Workflow:

  • Evaporation: Remove bulk excess

    
     via rotary evaporation under high vacuum at <50°C. Do not skip this. Quenching neat POCl3 is dangerous.
    
  • Dilution: Redissolve the dark oily residue in DCM (10 mL per gram of crude).

  • The "Reverse Quench" (Mandatory):

    • Prepare a beaker of ice-cold Saturated

      
       (excess).
      
    • Slowly pour the DCM solution into the stirring bicarbonate mixture.

    • Rationale: This keeps the pH neutral-to-basic. Adding water to the reaction mixture generates localized concentrated HCl, which hydrolyzes the ester.

  • Phase Separation: Separate the organic layer. Wash the aqueous layer 2x with DCM.

  • Drying: Dry combined organics over

    
     (Sodium Sulfate). Avoid 
    
    
    
    if the crude is very acidic, as it can act as a Lewis acid.

Protocol B: Flash Column Chromatography

Best for: Small to mid-scale (<10g) purification to remove non-polar tars and polar starting materials.

Stationary Phase: High-purity Silica Gel (40-63 µm). Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).

Gradient Strategy:

  • Equilibration: 90% Hexanes / 10% EtOAc.

  • Loading: Dry load on Celite or silica is preferred over wet loading due to solubility limits in non-polar solvents.

  • Elution Profile:

    • 0–5 mins: 10% EtOAc (Elutes non-polar impurities/grease).

    • 5–20 mins: Linear gradient to 30% EtOAc.

    • Target Elution: MCTP typically elutes between 20-30% EtOAc.

    • Wash: Flush with 100% EtOAc to remove the polar 4-hydroxy precursor.

Expert Tip: If "tailing" occurs (due to the pyridine nitrogen interacting with silanols), add 1% Triethylamine (TEA) to the mobile phase. However, ensure the TEA is flushed out, as it can catalyze substitution of the Chlorine over time.

Protocol C: Recrystallization (Scalable Polish)

Best for: Large scale (>10g) or increasing purity from 95% to >99%.

Solvent System: Ethyl Acetate / Heptane (Anti-solvent method).

Thermodynamic Rationale: MCTP has a steep solubility curve in hot EtOAc but is insoluble in Heptane. This combination maximizes recovery compared to alcohols, which pose a risk of transesterification (e.g., MeOH exchanging with the methyl ester).

Procedure:

  • Dissolution: Place crude solid in a flask. Add minimal EtOAc and heat to reflux (approx. 77°C) until fully dissolved.

  • Hot Filtration: If insoluble black specks (carbonized material) remain, filter rapidly through a pre-warmed glass frit.

  • Nucleation: Remove from heat. While still hot, slowly add Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of EtOAc to just clear the solution.

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours. Then, move to 4°C (fridge) for 4 hours.

  • Collection: Filter the white/off-white needles. Wash with cold Heptane.

Visualization of Workflows

Figure 1: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture (Post-POCl3 Removal) Quench Reverse Quench (Pour into Ice/NaHCO3) Start->Quench Neutralize Acid Extract Extraction (DCM) & Drying Quench->Extract PurityCheck Check Purity (TLC/LC-MS) Extract->PurityCheck Flash Flash Chromatography (Hex/EtOAc + 1% TEA) PurityCheck->Flash Low Purity / Tars Recryst Recrystallization (EtOAc/Heptane) PurityCheck->Recryst High Purity (>85%) Final Pure MCTP (>98%) Flash->Final Recryst->Final

Caption: Decision matrix for selecting between chromatography and recrystallization based on crude purity.

Figure 2: Recrystallization Solubility Logic

SolubilityCurve HotEtOAc Hot EtOAc (High Solubility) ColdEtOAc Cold EtOAc (Moderate Solubility) HotEtOAc->ColdEtOAc Cooling Heptane Heptane Addition (Anti-Solvent) HotEtOAc->Heptane Add Anti-Solvent Precipitate Crystal Formation (MCTP Precipitates) ColdEtOAc->Precipitate Yield Loss (stays in mother liquor) Heptane->Precipitate Maximize Recovery

Caption: The thermodynamic driver for using Heptane as an anti-solvent to force precipitation from EtOAc.

Quality Control & Analytical Specs

Before releasing the batch for biological testing or the next synthetic step, verify identity and purity.

  • HPLC: C18 Column, Water/Acetonitrile (0.1% Formic Acid). Target purity >98% (254 nm).

  • 1H NMR (CDCl3):

    • Look for the Methyl ester singlet (~4.0 ppm).

    • Verify the Thienopyridine aromatic protons (distinct doublets).

    • Critical Check: Ensure no broad hump at >10 ppm (indicates carboxylic acid hydrolysis product).

  • Appearance: Should be a white to pale yellow crystalline solid. Dark yellow/brown indicates oxidative degradation or retained tars.

References

  • Synthesis of Thieno[2,3-c]pyridine Derivatives. National Institutes of Health (PMC). Discusses the cyclization and reactivity of the thienopyridine core.

  • Chlorination using POCl3 - Workup Strategies. ResearchGate. Expert discussions on quenching POCl3 reactions for nitrogen heterocycles.

  • Solvent Selection for Recrystallization. University of Rochester. General guide on solvent polarity and anti-solvent techniques for esters and heterocycles.

  • Purification of Chlorothienopyridine Esters. Pipzine Chemicals. Physical properties and handling of 4-chlorothienopyridine derivatives.[1][2]

Sources

Application Note: Utilizing Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for researchers utilizing Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate (MCTP) in drug discovery. It addresses the compound's dual role as a fragment-based lead and a privileged scaffold for synthesizing potent ATP-competitive inhibitors.

Abstract & Compound Profile

Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate (MCTP) is a high-value heterocyclic scaffold belonging to the thienopyridine class. While often used as a synthetic intermediate, it possesses intrinsic utility in Fragment-Based Drug Discovery (FBDD) as a ligand efficiency probe for serine/threonine and tyrosine kinases (e.g., c-Src, VEGFR-2, IKK


, and Tpl2 ).

This guide details the protocols for:

  • Solubilization & Handling: Overcoming aggregation issues common to planar thienopyridines.

  • Derivatization Strategy: Transforming the scaffold into nanomolar inhibitors.

  • Kinase Inhibition Assays: A validated TR-FRET (LanthaScreen™) protocol for screening MCTP and its derivatives.

Chemical Profile
PropertySpecification
IUPAC Name Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate
Molecular Weight 227.67 g/mol
Core Structure Thieno[2,3-c]pyridine (Fused thiophene-pyridine)
Key Reactive Sites C4-Chlorine: Nucleophilic Aromatic Substitution (

) / Suzuki CouplingC2-Ester: Hydrolysis / Amidation
Solubility Low in water; Soluble in DMSO (>50 mM), DMF
Aggregation Risk High (Planar stacking); requires detergent in assay buffer

Strategic Application: The Scaffold Logic

MCTP is rarely the final drug; it is the engine of the inhibitor. Its utility in kinase assays is defined by its binding mode potential.

  • The Hinge Binder (C4 Position): The chlorine atom at C4 is typically displaced by an amine or aryl group to form hydrogen bonds with the kinase hinge region (e.g., the ATP-binding pocket).

  • The Solvent Channel (C2 Position): The ester group points toward the solvent front or the "gatekeeper" residue. Modifying this into an amide allows for tuning physicochemical properties (solubility, permeability).

Pathway Visualization: From Scaffold to Inhibitor

The following diagram illustrates the workflow for converting MCTP into an active kinase inhibitor and the decision logic for assay screening.

KinaseWorkflow MCTP Methyl 4-chlorothieno [2,3-c]pyridine-2-carboxylate (Scaffold) Step1 Step 1: C4-Derivatization (Suzuki/SNAr) MCTP->Step1 Introduce Hinge Binder Assay Kinase Assay (TR-FRET / ADP-Glo) MCTP->Assay Fragment Screen (High Conc. Control) Step2 Step 2: C2-Amidation (Solvent Tail) Step1->Step2 Optimize Solubility Library Targeted Library (Type I/II Inhibitors) Step2->Library Purification Library->Assay Screening Hit Hit Validation (IC50 < 100 nM) Assay->Hit Data Analysis

Caption: Workflow depicting the transition of MCTP from a raw scaffold to a functional kinase inhibitor library and subsequent screening.

Experimental Protocols

Protocol A: Solubilization & Stock Preparation

Critical Note: Thienopyridines are planar and prone to


-

stacking in aqueous solution, which causes light scattering and false positives (pan-assay interference).
  • Primary Stock: Dissolve MCTP to 10 mM or 50 mM in 100% DMSO . Vortex for 1 minute.

    • QC Check: Inspect for particulates. If cloudy, sonicate for 5 minutes at 37°C.

  • Working Stock (Assay Ready): Dilute the Primary Stock to 100x the final assay concentration using 100% DMSO .

    • Example: For a 10 µM final assay concentration, prepare a 1 mM Working Stock.

  • Aqueous Dilution (Just-in-Time): Do not store aqueous dilutions. Dilute into assay buffer immediately before use.

Protocol B: Kinase Inhibition Assay (TR-FRET / LanthaScreen™)

This protocol is optimized for Tyrosine Kinases (e.g., VEGFR2, c-Src) where this scaffold is most active.

Reagents:

  • Kinase: Recombinant VEGFR2 or c-Src (0.1 - 1 nM final).

  • Substrate: Poly-GT or specific peptide labeled with Fluorescein/GFP.

  • Tracer: Eu-labeled anti-phosphotyrosine antibody.

  • ATP: At

    
     apparent (typically 10-50 µM).
    
  • Detergent: 0.01% Triton X-100 or 0.005% Tween-20 (Mandatory to prevent MCTP aggregation).

Step-by-Step Procedure:

  • Buffer Preparation:

    • Prepare 1x Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM

      
      , 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100 .
      
  • Compound Plating:

    • Dispense 100 nL of MCTP (or derivative) Working Stock (in DMSO) into a 384-well low-volume white plate (e.g., Corning 4513).

    • Include DMSO Only (Negative Control) and Staurosporine (Positive Control, 10 µM).

  • Enzyme Addition:

    • Dilute Kinase in 1x Buffer to 2x final concentration.

    • Add 5 µL of Kinase solution to the wells.

    • Incubate: 10 minutes at RT (allows compound to bind the unphosphorylated active site).

  • Reaction Initiation:

    • Prepare 2x Substrate/ATP Mix in 1x Buffer.

    • Add 5 µL to the wells (Total Volume = 10 µL).

    • Incubate: 60 minutes at RT (protected from light).

  • Detection:

    • Add 10 µL of EDTA/Eu-Antibody Detection Mix.

    • Incubate: 30-60 minutes.

  • Read:

    • Measure TR-FRET on a plate reader (e.g., EnVision).

    • Excitation: 337 nm | Emission 1: 620 nm (Eu) | Emission 2: 665 nm (Acceptor).

Protocol C: Data Analysis & Validation

To confirm MCTP activity is genuine and not an artifact:

  • Calculate Ratio:

    
    
    
  • Calculate % Inhibition:

    
    
    
    • Max: DMSO Control (Full Activity)

    • Min: Staurosporine/No Enzyme (Background)

  • Hill Slope Analysis:

    • Fit data to a 4-parameter logistic equation.

    • Pass: Hill Slope

      
       1.0 (Standard competitive binding).
      
    • Fail: Hill Slope > 2.0 (Indicates aggregation/precipitation).

Troubleshooting & Optimization

IssueProbable CauseSolution
Steep Hill Slope (>2.0) Compound aggregation (Colloidal formation).Increase Triton X-100 to 0.05% or add 0.1 mg/mL BSA.
Low Potency (IC50 > 10 µM) MCTP is a fragment, not a full inhibitor.This is expected for the raw scaffold. Derivatize C4 with an aryl amine to engage the hinge region [1].
High Background Compound fluorescence.Check MCTP fluorescence at 340/450nm. Switch to ADP-Glo (Luminescence) if interference occurs.

References

  • Structure-Activity Relationships of Thienopyridines

    • Title: Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives.[1][2]

    • Source: PubMed / Bioorg Med Chem.
    • URL:[Link]

  • Kinase Assay Methodology

    • Title: Assay Guidance Manual - Kinase Assays.
    • Source: NCBI Bookshelf.
    • URL:[Link]

  • Thienopyridine Scaffold Utility

    • Title: Thienopyrimidine and thienopyridine scaffolds in kinase inhibition.[3][4][5][6]

    • Source: ScienceDirect / European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Chemical Reactivity (C4-Chlorine)

    • Title: Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxyl
    • Source: RSC / J. Chem. Soc. C.
    • URL:[Link]

Sources

Application Notes and Protocols for the Experimental Setup of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of the Thieno[2,3-c]pyridine Scaffold

The thieno[2,3-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and structural rigidity make it a cornerstone for the development of novel therapeutic agents and functional organic materials. Derivatives of this scaffold have shown a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[2] Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate serves as a key intermediate, a versatile building block for the synthesis of a diverse library of compounds through functionalization at the C4 position. The presence of the chloro-substituent at a position analogous to the 4-position of a pyridine ring makes it susceptible to various cross-coupling and nucleophilic substitution reactions.[3]

This guide provides detailed experimental setups for three pivotal reactions of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate: the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) with sulfur nucleophiles. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[4] In the context of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4 position, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Causality of Experimental Choices:
  • Catalyst System: The choice of a palladium catalyst and a suitable phosphine ligand is critical. Electron-rich and bulky phosphine ligands, such as XPhos, are often employed to facilitate the oxidative addition of the palladium(0) to the aryl chloride and the subsequent reductive elimination steps of the catalytic cycle.[5][6]

  • Base: A base is required to activate the organoboron species for transmetalation to the palladium center. The choice of base, often a carbonate or phosphate, can significantly influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

start Start: Assemble Reactants inert Establish Inert Atmosphere (Nitrogen or Argon) start->inert reagents Add Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate, Boronic Acid/Ester, Base, and Solvent inert->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst heat Heat Reaction Mixture (e.g., 90-110 °C) catalyst->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, HRMS) purify->characterize end End: Pure Product characterize->end

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of Methyl 4-arylthieno[2,3-c]pyridine-2-carboxylates
  • Reaction Setup: To an oven-dried Schlenk flask, add Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.

  • Catalyst Addition: In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%) in the reaction solvent. Add this catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 90-110 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7][8]

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2.5)XPhos (5)K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃1,4-Dioxane/H₂O901692
33-Pyridylboronic acidPdCl₂(dppf) (3)-K₃PO₄DME/H₂O110878

Note: The data in this table are representative and may require optimization for specific substrates.

II. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines.[9] This reaction is particularly valuable for introducing primary and secondary amines at the C4 position of the thieno[2,3-c]pyridine core, a common motif in pharmacologically active molecules.

Causality of Experimental Choices:
  • Catalyst and Ligand: Similar to the Suzuki-Miyaura reaction, the choice of the palladium catalyst and a bulky, electron-rich phosphine ligand is crucial for efficient C-N bond formation.[9][10] Ligands like BINAP or DPPF have proven effective for the amination of aryl halides.[9]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required to deprotonate the amine and facilitate the catalytic cycle.[11]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent unwanted side reactions.

Experimental Workflow: Buchwald-Hartwig Amination

start Start: Assemble Reactants inert Establish Inert Atmosphere (Nitrogen or Argon) start->inert reagents Add Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate, Amine, and Base inert->reagents solvent Add Anhydrous Solvent reagents->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst heat Heat Reaction Mixture (e.g., 80-120 °C) catalyst->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Quench Reaction and Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, HRMS) purify->characterize end End: Pure Product characterize->end

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Synthesis of Methyl 4-aminothieno[2,3-c]pyridine-2-carboxylates
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., BINAP, 2-6 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate (1.0 eq.) and the desired amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash chromatography on silica gel.

  • Characterization: Obtain ¹H NMR, ¹³C NMR, and HRMS data for the purified product.[12][13]

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1001890
2MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu1,4-Dioxane801295
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄Toluene1102482

Note: The data in this table are representative and may require optimization for specific substrates.

III. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[14] The chloro-substituent at the C4 position of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom in the pyridine ring and the fused thiophene ring.[15] This allows for the direct displacement of the chloride with various nucleophiles, particularly thiols, to form the corresponding thioethers.

Causality of Experimental Choices:
  • Nucleophile and Base: Thiols are excellent nucleophiles for this transformation. A base, such as potassium carbonate or sodium hydride, is used to deprotonate the thiol to the more nucleophilic thiolate.

  • Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is typically used to dissolve the reagents and facilitate the reaction.

  • Temperature: The reaction may require heating to proceed at a reasonable rate, although highly activated substrates may react at room temperature.[14]

Logical Relationship: SNAr Mechanism

substrate Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate attack Nucleophilic Attack at C4 substrate->attack nucleophile Thiolate Nucleophile (RS⁻) nucleophile->attack intermediate Meisenheimer Complex (Negatively Charged Intermediate) attack->intermediate Formation of departure Loss of Leaving Group (Cl⁻) intermediate->departure Aromatization via product Methyl 4-(alkyl/arylthio)thieno[2,3-c]pyridine-2-carboxylate departure->product

Caption: Simplified mechanism of the SNAr reaction.

Detailed Protocol: Synthesis of Methyl 4-(alkyl/arylthio)thieno[2,3-c]pyridine-2-carboxylates
  • Thiolate Formation: To a solution of the desired thiol (1.1 eq.) in an anhydrous polar aprotic solvent like DMF, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq.) at 0 °C. Stir the mixture for 15-30 minutes.

  • Substrate Addition: Add a solution of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate (1.0 eq.) in the same solvent to the thiolate mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC or LC-MS. Gentle heating may be required for less reactive thiols.

  • Workup: Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: SNAr Reaction Conditions
EntryThiolBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃DMF25693
2EthanethiolNaHTHF0 to 25488
3Benzyl MercaptanCs₂CO₃DMSO50891

Note: The data in this table are representative and may require optimization for specific substrates.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All reactions should be performed in a well-ventilated fume hood.

  • Handling of Reagents: Palladium catalysts, phosphine ligands, and strong bases should be handled with care under an inert atmosphere as they can be air and/or moisture sensitive. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Quenching: Quenching of reactions, especially those involving reactive reagents like sodium hydride, should be done slowly and cautiously at a low temperature.

Characterization of Products

The successful synthesis of the desired products should be confirmed by a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the products.[16][17][18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.

Conclusion

Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate is a valuable and versatile starting material for the synthesis of a wide range of functionalized thienopyridines. The Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions described herein provide robust and adaptable methods for the diversification of this important scaffold. By understanding the underlying principles of these reactions and carefully controlling the experimental parameters, researchers can efficiently generate novel compounds for applications in drug discovery and materials science.

References

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Academia.edu. [Link]

  • Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)-carboxylate; Structure identification and X‑ray analyses. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. HAL Open Science. [Link]

  • Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, quinazoline and carbamate derivatives. NIH. [Link]

  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

  • Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. The Royal Society of Chemistry. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]

  • Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. PMC. [Link]

  • An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. MDPI. [Link]

  • Methyl 4-Bromothieno[2,3-c]pyridine-2-Carboxylate. Pipzine Chemicals. [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances. [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Thieno(2,3-C)pyridine-3-carboxylic acid, 2-((carboxycarbonyl)amino). PubChem. [Link]

  • 4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid. NIH. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Preprints.org. [Link]

  • Site Selective Nucleophilic Aromatic Substitutions of Azole-Ligated Diaryliodonium Salts. ChemRxiv. [Link]

  • Thieno[2,3-c]pyridine-2-carboxylicacid, 4-chloro. Pipzine Chemicals. [Link]

  • Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin. MDPI. [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. MDPI. [Link]

  • Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. ResearchGate. [Link]

Sources

"in vitro assay protocols for Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Profiling & Utilization of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate

Introduction: The Thienopyridine Scaffold

Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate (CAS: 64357-67-1) is a high-value heterocyclic building block. It belongs to the "privileged scaffold" class of thienopyridines, which are bioisosteres of quinolines and isoquinolines. This specific molecular architecture is a critical intermediate in the synthesis of inhibitors for Type I/II Kinases (e.g., c-Src, TIE-2) , GPCRs (e.g., mGluR1) , and Hedgehog pathway modulators .

The presence of the 4-chloro substituent provides a reactive handle for Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the core. Simultaneously, the 2-carboxylate  moiety serves as a masked carboxylic acid, enabling amide coupling for solubility or potency tuning.

This guide details the protocols for Quality Control (QC) , Chemical Stability , and In Vitro Biological Profiling necessary to validate this scaffold before its deployment in medicinal chemistry campaigns.

Chemical Validation & Stability Protocols

Before biological testing, the integrity of the scaffold must be verified. The electrophilic nature of the 4-chloro position and the hydrolytic susceptibility of the methyl ester require specific handling.

Protocol A: Purity & Identity Verification (LC-MS)

Objective: Confirm >95% purity and lack of hydrolysis products (carboxylic acid derivative).

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection: UV (254 nm) and ESI-MS (Positive Mode).

Method:

  • Sample Prep: Dissolve 1 mg of compound in 1 mL DMSO. Dilute 1:10 in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 1.0 mL/min.

  • Acceptance Criteria:

    • Main peak area >95%.

    • Mass confirmation

      
       (Chlorine isotope pattern 3:1).
      
    • Note: A peak at

      
       indicates hydrolysis to the carboxylic acid (impurity).
      
Protocol B: Plasma/Buffer Stability Assay

Objective: Determine the half-life (


) of the methyl ester in physiological conditions.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Pooled Human/Rat Plasma.

  • Internal Standard (e.g., Warfarin or Tolbutamide).

Procedure:

  • Spiking: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Spike plasma or PBS to a final concentration of 1 µM (0.1% DMSO final).

  • Sampling: Incubate at 37°C. Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 200 µL cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 4000g for 15 min.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    .

Functional Reactivity Protocol ( Validation)

Context: Many researchers fail to realize that the 4-chloro group on this specific isomer is deactivated compared to 4-chloropyridine due to the electron-rich thiophene ring fusion. This assay confirms if the batch is reactive enough for library synthesis.

Reaction:



Protocol:

  • Mix 10 mg Scaffold and 1.2 eq Benzylamine in 0.5 mL DMSO.

  • Add 2.0 eq DIEA (Diisopropylethylamine).

  • Heat to 80°C for 2 hours.

  • Readout: Inject crude on LC-MS.

    • Pass: >90% conversion to product (

      
      ).
      
    • Fail: <50% conversion indicates need for Pd-catalysis (Buchwald conditions) rather than simple

      
       for this specific batch/derivative.
      

In Vitro Biological Assay Protocols

Once the scaffold is chemically validated, it (or its derivatives) undergoes biological screening.

Protocol C: Cell Viability Screening (Cytotoxicity)

Objective: Assess the "Scaffold Toxicity" (non-specific killing) before target optimization. High toxicity of the naked scaffold suggests potential off-target liabilities (e.g., intercalation).

Assay System: CellTiter-Glo® (Promega) or MTT. Cell Lines: HEK293 (Kidney, general toxicity), HepG2 (Liver, metabolic toxicity).

Step-by-Step Guide:

  • Seeding: Plate cells at 5,000 cells/well in 96-well white opaque plates. Incubate 24h at 37°C/5% CO2.

  • Compound Treatment:

    • Prepare 8-point serial dilution of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate in medium (0.5% DMSO max).

    • Range: 100 µM to 0.03 µM.

    • Add 100 µL/well. Include DMSO control (0% inhibition) and Staurosporine (100% inhibition).

  • Incubation: 48 hours.

  • Detection:

    • Equilibrate plate to Room Temp (RT).

    • Add 100 µL CellTiter-Glo reagent.

    • Shake 2 min (orbital). Incubate 10 min (dark).

  • Measurement: Read Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Data Analysis: Calculate % Viability relative to DMSO. Fit to Sigmoidal Dose-Response (Variable Slope) to determine

    
    .
    
Protocol D: Target Potency (Kinase Inhibition - Representative)

Context: Derivatives of this scaffold are often designed as ATP-competitive kinase inhibitors. The 4-position substituent usually targets the hinge region.

Assay Type: ADP-Glo™ Kinase Assay (Luminescent). Target: c-Src or EGFR (Tyrosine Kinases).

Workflow:

  • Enzyme Reaction (5 µL):

    • Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Mix: 2 µL Compound + 2 µL Kinase (e.g., c-Src, 2 ng/well) + 1 µL Substrate/ATP mix (Poly-Glu-Tyr, 10 µM ATP).

    • Incubate 60 min at RT.

  • ADP Depletion (5 µL):

    • Add 5 µL ADP-Glo™ Reagent (stops kinase, consumes remaining ATP).

    • Incubate 40 min at RT.

  • Detection (10 µL):

    • Add 10 µL Kinase Detection Reagent (converts ADP

      
       ATP 
      
      
      
      Luciferase light).
    • Incubate 30 min.

  • Readout: Measure Luminescence.

Data Presentation & Visualization

Table 1: Troubleshooting Common Assay Issues
IssueProbable CauseSolution
LC-MS: Peak Splitting High DMSO injection volumeDilute sample 1:10 in Mobile Phase A before injection.
LC-MS: Mass +14 observed Methyl ester hydrolysisStore compound in desiccator; avoid aqueous buffers in stock.
Low Solubility in Media Hydrophobic scaffold (cLogP ~2.5)Use intermediate dilution plate (Compound

DMSO

Media) to prevent crashing.
No

Reactivity
Electron-rich thiophene ringSwitch to Pd-catalyzed Buchwald-Hartwig coupling (Pd2(dba)3 / Xantphos).
Workflow Diagram: Scaffold Utilization Logic

ScaffoldLogic Start Methyl 4-chlorothieno[2,3-c] pyridine-2-carboxylate QC QC: LC-MS & Purity Start->QC Decision Purity > 95%? QC->Decision Purify Recrystallize / Prep HPLC Decision->Purify No Branch1 Path A: Direct Screening (Scaffold Profiling) Decision->Branch1 Yes Branch2 Path B: Derivatization (Library Synthesis) Decision->Branch2 Yes Purify->QC AssayTox Cytotoxicity (MTT) Determine Safety Window Branch1->AssayTox Reaction Reaction at C4-Cl (SNAr or Suzuki) Branch2->Reaction TargetAssay Target Assay (Kinase/GPCR) AssayTox->TargetAssay Select Safe Analogs Reaction->TargetAssay

Caption: Decision matrix for processing the thienopyridine scaffold from QC to biological validation.

References

  • Synthesis & Activity: Temple, D. L., et al. "Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents."[1] Journal of Medicinal Chemistry, 1979.[1] Link

  • mGluR1 Antagonism: Choi, S., et al. "Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists."[2] Bioorganic & Medicinal Chemistry, 2015.[2] Link

  • Antitumor Applications: Sousa, A., et al. "Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation."[3] Molecules, 2019. Link

  • Kinase Inhibitor Scaffolds: Cee, V. J., et al. "Discovery of thienopyridine-based inhibitors of the enzyme c-Src." Bioorganic & Medicinal Chemistry Letters, 2008. (General reference for thienopyridine kinase activity).

Disclaimer: This protocol is intended for research use only. Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate is a chemical intermediate and should be handled with appropriate PPE (gloves, goggles, fume hood) as its specific toxicological properties may not be fully characterized.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Thienopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for thienopyridine synthesis. This guide is designed to function as a direct line to a Senior Application Scientist, providing in-depth, field-proven insights to help you diagnose and resolve low-yield issues in your experiments. Thienopyridines are a critical scaffold in medicinal chemistry, forming the core of blockbuster antiplatelet agents like Clopidrel and Prasugrel.[1][2][3] However, their synthesis can be challenging, often plagued by competing side reactions and sensitivity to experimental conditions.[4][5]

This guide moves beyond simple step-by-step instructions. It delves into the causality behind common failures, offering logical troubleshooting workflows and robust protocols to enhance the reliability and success of your synthetic routes.

Section 1: Initial Diagnosis - A Troubleshooting Workflow

Low yield is a symptom, not a root cause. Before delving into specific questions, use this workflow to systematically triage the potential problem area. This approach prevents random adjustments and focuses your efforts where they are most likely to be effective.

G cluster_B cluster_C cluster_D cluster_E A Low Yield (<50%) or Complex Mixture by TLC/LC-MS B Analyze Starting Materials A->B Start Here C Review Reaction Conditions & Setup B->C Materials Verified B1 Purity Check (NMR, GC-MS) B->B1 B2 Reagent Stability/Age B->B2 B3 Accurate Stoichiometry B->B3 D Investigate Reaction Mechanism & Side Reactions C->D Conditions Verified C1 Inert Atmosphere Integrity? C->C1 C2 Temperature Control Accurate? C->C2 C3 Solvent Dry/Degassed? C->C3 C4 Efficient Mixing? C->C4 E Evaluate Work-up & Purification D->E Mechanism Understood D1 Catalyst Activity/Choice D->D1 D2 Evidence of Dimerization/Polymerization? D->D2 D3 Incorrect Isomer Formed? D->D3 E1 Product Lost in Aqueous Wash? E->E1 E2 Decomposition on Silica? E->E2 E3 Incomplete Extraction? E->E3

Caption: Troubleshooting Decision Tree for Low Yield.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter. Each answer provides an explanation of the underlying chemistry and a concrete solution.

Starting Materials & Reagents

Question 1: My reaction is sluggish or fails to initiate. How can I be sure my starting materials are not the issue?

Answer: The quality of your starting materials is paramount. Thiophene precursors, especially 2-aminothiophenes used in Friedländer or Gould-Jacobs reactions, can be susceptible to oxidation or degradation.[6]

  • The Chemistry Behind the Problem: The nucleophilicity of the 2-amino group on the thiophene ring is critical for the initial condensation step.[6][7] Oxidation of this group or the presence of impurities can inhibit its reactivity. Similarly, reagents like α-cyanoesters used in the Gewald reaction must be pure, as side-products from their synthesis can interfere.[8][9] The stability of the thiophene ring itself is generally robust, but substituents can alter its reactivity.[10][11]

  • Recommended Solution & Protocol:

    • Verify Purity: Always verify the purity of your starting materials, even from commercial suppliers. Use ¹H NMR or GC-MS to confirm identity and check for impurities.

    • Purify if Necessary: If impurities are detected, purify the starting material. 2-aminothiophenes can often be purified by recrystallization or column chromatography.

    • Check Reagent Activity: For reagents like elemental sulfur (used in the Gewald synthesis), ensure it is a fine, amorphous powder. Clumped sulfur has lower surface area and reactivity. For bases like sodium ethoxide, use a freshly prepared solution, as it can degrade on storage.

    • Accurate Stoichiometry: Double-check all mass and volume calculations. An incorrect stoichiometric ratio is a common and easily correctable source of low yield.

Question 2: My reaction mixture turns dark brown or black immediately upon adding reagents, and I isolate mostly intractable polymer.

Answer: This strongly suggests polymerization or decomposition, a common issue in multicomponent reactions like the Gewald synthesis.[12]

  • The Chemistry Behind the Problem: The Gewald reaction involves the formation of a reactive thiolate intermediate.[12] Under suboptimal conditions (e.g., incorrect base concentration, high temperature), this intermediate can participate in side reactions, such as dimerization or polymerization, instead of the desired intramolecular cyclization.[12] Similarly, strong acids or bases used in other cyclization strategies can promote decomposition if not controlled.

  • Recommended Solution & Protocol:

    • Control Temperature: Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm it only if necessary. Many of these condensations are exothermic.

    • Optimize Base Addition: Add the base (e.g., morpholine, triethylamine) slowly and portion-wise to the mixture of the carbonyl compound, nitrile, and sulfur. This maintains a low concentration of the reactive intermediate, favoring the desired cyclization over polymerization.[9]

    • Solvent Choice: Ensure you are using an appropriate solvent. Polar aprotic solvents like ethanol or DMF are common, but the optimal choice can be substrate-dependent.[1]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Common Use Case
Ethanol7824.5Gewald, Friedländer
DMF15336.7Vilsmeier-Haack, Thorpe-Ziegler
Dioxane1012.2Reactions requiring non-polar, aprotic conditions
Acetic Acid1186.2Acid-catalyzed cyclizations

Caption: Table 1. Common solvents in thienopyridine synthesis.

Reaction Setup & Conditions

Question 3: My yield is inconsistent between batches, even when I follow the same procedure. What could be the cause?

Answer: Inconsistency often points to sensitivity to atmospheric conditions, particularly moisture and oxygen.[13]

  • The Chemistry Behind the Problem: Many organometallic catalysts and anionic intermediates involved in thienopyridine synthesis are highly reactive towards water and oxygen.[14] For instance, bases like sodium hydride or lithium diisopropylamide (LDA) are immediately quenched by moisture.[15] An inert atmosphere prevents these side reactions, leading to better purity and yield.[14]

  • Recommended Solution & Protocol:

    • Use Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.[16]

    • Implement an Inert Atmosphere: Use a nitrogen or argon balloon or a Schlenk line to maintain a positive pressure of inert gas throughout the reaction.[17][18][19] Purge the flask with the inert gas for several minutes before adding reagents.[16]

    • Use Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be dried over molecular sieves.

    • Proper Reagent Transfer: Transfer air- and moisture-sensitive reagents via syringe techniques.[17][18]

G A Oven/Flame-Dry Glassware B Assemble Under Inert Gas Flow A->B C Add Dry Solvents & Reagents via Syringe B->C D Maintain Positive Pressure (Balloon/Schlenk Line) C->D E Run Reaction D->E F Quench Reaction E->F

Caption: Standard Workflow for an Air-Sensitive Reaction.

Catalysis & Reaction Mechanism

Question 4: I am attempting a Friedländer annulation to build the pyridine ring, but the reaction is not working. What are the critical factors?

Answer: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is highly dependent on the catalyst and reaction conditions.[7][20]

  • The Chemistry Behind the Problem: The reaction proceeds via an initial aldol-type condensation followed by a cyclizing dehydration. The choice of acid or base catalyst is critical. Harsh conditions (e.g., strong KOH at high temperatures) can cause self-condensation of the methylene partner (an aldol condensation) or other side reactions, significantly reducing the yield.[20]

G A 2-Aminothiophene-3-carboxaldehyde + Ketone (R-CH2-C(O)-R') B Base or Acid Catalyst A->B G Side Reaction: Ketone Self-Condensation A->G Incorrect Conditions C Aldol-type Condensation B->C D Intermediate Adduct C->D E Intramolecular Cyclization (Dehydration) D->E F Thienopyridine Product E->F

Sources

Technical Support Center: Characterization of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate

[1]

Welcome to the Advanced Heterocycle Characterization Hub. Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate (CAS: 145325-40-2 / Analogues)

⚠️ Critical Alert: The "Iso-Scaffold" Trap

Before you proceed: The most common failure mode with this compound is not chemical instability, but regioisomeric misidentification .

The synthesis of thieno[2,3-c]pyridines often yields the thermodynamic isomer thieno[3,2-c]pyridine or the regioisomer thieno[2,3-b]pyridine depending on the cyclization method (e.g., Vilsmeier-Haack of oximes).[1] Standard LC-MS cannot distinguish these isomers as they share the exact mass (MW ~227.67 Da) and similar fragmentation patterns.

Immediate Action: Do not rely solely on MS. You must validate the substitution pattern using the NMR Coupling Logic defined in Module 1.

Module 1: NMR Interpretation & Structural Validation[2]

The Challenge

The 4-chlorothieno[2,3-c]pyridine core possesses a unique proton arrangement that confuses automated assignment software. The nitrogen at position 6 isolates the protons at positions 5 and 7, resulting in a lack of strong ortho-coupling (

1
Expected 1H NMR Signature (DMSO-d6)

Reference structure: Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate

PositionProton TypeApprox. Shift (δ ppm)MultiplicityCoupling Constant (

)
Diagnostic Note
-OCH3 Methyl Ester3.90 – 4.00Singlet (s)-Sharp singlet; confirms ester integrity.
H-3 Thiophene7.80 – 8.10Singlet (s)-Can show long-range coupling to H-7 in high-res scans.
H-5 Pyridine8.40 – 8.60Singlet (s)-Located between Cl(4) and N(6). Crucial : If this is a doublet (

), you have the wrong isomer.[1]
H-7 Pyridine9.00 – 9.20Singlet (s)-Most deshielded due to adjacency to N(6) and S(1) ring current.
Troubleshooting FAQ: "My aromatic region shows doublets."

Issue: You observe two aromatic signals with a coupling constant of

Diagnosis:thieno[2,3-b]pyridine
  • Reasoning: In the [2,3-b] system, the pyridine protons are often adjacent (ortho), allowing for strong coupling.[1] In your target [2,3-c] system, the protons are para or separated by the nitrogen, leading to singlets or very weak meta-coupling (

    
    ).[1]
    
Workflow: Isomer Discrimination Logic

The following decision tree outlines how to confirm your scaffold using 1D and 2D NMR.

IsomerLogicstartStart: 1H NMR Spectrumcheck_couplingCheck Aromatic Coupling(Pyridine Ring)start->check_couplingsingletsSignals are Singlets(or J < 1.5 Hz)check_coupling->singletsIsolated HdoubletsSignals are Doublets(J = 4-8 Hz)check_coupling->doubletsOrtho Hnoesy_checkRun NOESY/ROESYTarget: Ester Methyl vs Aromaticssinglets->noesy_checkisomer_bIsomer: Thieno[2,3-b]pyridine(Incorrect)doublets->isomer_bcorrelation_h3NOE: Methyl <-> H-3(Thiophene Proton)noesy_check->correlation_h3correlation_h7NOE: Methyl <-> H-7(Pyridine Proton)noesy_check->correlation_h7confirmCONFIRMED:Thieno[2,3-c]pyridinecorrelation_h3->confirmwrong_regioWRONG REGIOISOMER:Likely Thieno[3,2-c]correlation_h7->wrong_regio

Figure 1: NMR Logic Gate for validating the thieno[2,3-c]pyridine core against common synthetic byproducts.

Module 2: Solubility & Handling

The Challenge

Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate is a flat, fused heteroaromatic system. These molecules exhibit strong


1
Recommended Solvent Systems
ApplicationSolventSolubility RatingNotes
NMR DMSO-d6ExcellentPreferred. Breaks stacking interactions.
NMR CDCl3ModerateMay require warming; peaks may broaden due to aggregation.
LC-MS MeCN : H2OGoodUse 0.1% Formic Acid to aid ionization.
Reaction DMF / DMAcHighIdeal for nucleophilic substitutions (SNAr).

User Question: "My sample crashed out in the NMR tube in CDCl3." Solution: This is common. The planar structure promotes aggregation. Switch to DMSO-d6. If you must use CDCl3, add a drop of TFA-d (Trifluoroacetic acid-d) to protonate the pyridine nitrogen; this disrupts the

Module 3: Mass Spectrometry & Stability

Isotopic Pattern Recognition

The Chlorine atom at position 4 provides a built-in quality control tag.

  • M+0 (100%): ~227.0 Da[1]

  • M+2 (32%): ~229.0 Da[1]

  • Rule: You must observe this 3:1 ratio. If the M+2 peak is missing or <10%, your chlorine has likely been displaced (e.g., by methoxide during synthesis or workup), yielding the methoxy-derivative.[1]

Stability Protocol: The "SNAr" Risk

The 4-chloro substituent is activated by the adjacent pyridine nitrogen. It is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1]

  • Risk Factor: High.[2]

  • Trigger: Heating in nucleophilic solvents (MeOH, EtOH, Water) under basic conditions.[1]

  • Symptom: Appearance of a mass shift [M-Cl+OMe] (Mass ~223) or hydrolysis of the ester [M-14].

Experimental Guideline:

  • Avoid: Storing in Methanol/Ethanol for prolonged periods.

  • Quenching: When working up reactions involving this intermediate, ensure the pH is neutral before extraction.[1] Strong bases (NaOH) can hydrolyze the ester at position 2 and displace the chlorine at position 4.

Module 4: Synthesis & Purification Troubleshooting

User Question: "I cannot separate the product from the starting material by TLC."

Answer: Thienopyridines are notoriously "streaky" on silica due to the basic pyridine nitrogen interacting with silanols.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your Hexane/Ethyl Acetate mobile phase.[1] This neutralizes the silica and sharpens the spots.

  • Alternative: Use DCM/MeOH (95:5) . The polarity often resolves the ester product from more polar unreacted acids or amine precursors.

Reaction Monitoring Workflow (LC-MS)

Due to the UV-active nature of the thienopyridine core, UV detection (254 nm) is more reliable than TIC (Total Ion Current) for purity assessment, as ionization efficiency can vary.[1]

LCMS_WorkflowsampleCrude ReactionMixturecolumnC18 Column(High pH resistant)sample->columndetectorDetector: UV 254nm+ MS (ESI+)column->detectordecisionCheck Cl Pattern(M / M+2)detector->decisionpassPass: 3:1 RatioIntact Productdecision->passYesfail_hFail: Mass 193(De-chlorinated)decision->fail_hM-34fail_subFail: Mass 223(OMe Substitution)decision->fail_subM-4+31

Figure 2: Rapid QC decision tree for reaction monitoring.

References

  • Pipzine Chemicals. (n.d.).[1] Methyl 4-Bromothieno[2,3-c]pyridine-2-Carboxylate - Product Guide. Retrieved from [1]

  • National Institutes of Health (NIH). (2021).[1] Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. PubMed Central. Retrieved from

  • MDPI. (2022).[1] Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives. Molecules. Retrieved from [1]

  • Frontier Specialty Chemicals. (n.d.).[1] Thieno[2,3-c]pyridine-2-carboxylic acid - Product Data. Retrieved from

  • BLD Pharm. (n.d.).[1] 2,4-Dichlorothieno[3,2-d]pyrimidine and related Heterocycles. Retrieved from

"resolving poor solubility of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate in assays"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-THIENO-042 Subject: Resolving poor solubility of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate in assays Assigned Scientist: Senior Application Specialist, High-Throughput Screening Division

Executive Summary

Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate presents a classic "brick dust" profile: a planar, aromatic thienopyridine core capable of strong


 stacking, combined with a lipophilic methyl ester. In aqueous assay buffers, this molecule tends to aggregate or precipitate, leading to flat dose-response curves , variable IC50 values , or false positives  (due to non-specific protein sequestration by aggregates).

This guide provides a validated workflow to solubilize this compound without compromising assay biological relevance.

Module 1: Diagnostic Workflow

Objective: Distinguish between actual insolubility, chemical instability (hydrolysis), and colloidal aggregation.

Before altering your buffer, you must confirm the root cause. Visual inspection is insufficient; micro-precipitates are often invisible to the naked eye.

Step 1: The Kinetic Solubility Check (Nephelometry)

Do not rely on thermodynamic solubility (equilibrium). Assays are kinetic events.

  • Prepare Stock: Dissolve compound at 10 mM in 100% DMSO.

  • Dilute: Spike into your exact assay buffer (e.g., PBS pH 7.4) to reach final concentrations of 1, 10, 50, and 100

    
    M. Final DMSO should be constant (e.g., 1%).
    
  • Measure: Use a nephelometer or a plate reader measuring Absorbance at 650 nm (turbidity) immediately and after 2 hours.

  • Interpretation:

    • 
      OD > 0.005:  Precipitation confirmed.
      
    • Stable OD but loss of activity: Suspect Ester Hydrolysis (see Module 4).

Step 2: The Detergent Sensitivity Test (Aggregation Check)

Planar aromatics like thienopyridines often form colloidal aggregates that sequester enzymes, causing false inhibition.

  • Protocol: Run your bioassay with and without 0.01% Triton X-100 (or Tween-80).

  • Result: If the IC50 shifts significantly (>3-fold) or inhibition disappears with detergent, your compound is acting as a promiscuous aggregator, not a specific inhibitor.

Module 2: The "Solvent Shift" Protocol

Standard DMSO "spiking" often fails because the local concentration at the injection site exceeds solubility limits, causing immediate crashing out.

Optimized Dilution Protocol

Instead of adding concentrated DMSO stock directly to the buffer, use an Intermediate Dilution Step .

StepSolvent SystemConcentrationPurpose
1. Master Stock 100% DMSO10 mMLong-term storage (anhydrous).
2. Intermediate 50% DMSO / 50% Buffer500

M
Critical Step: Pre-wets the compound. If it crashes here, you need Module 3.
3. Assay Mix Assay Buffer (aq)1 - 10

M
Final assay condition (Final DMSO: 1-2%).

Note: If your assay tolerates it, Dimethylacetamide (DMA) often solubilizes thienopyridines better than DMSO due to different polarity matching, though it is more toxic to cells.

Module 3: Advanced Solubilization (The Cyclodextrin Fix)

Context: For thienopyridines, simple organic solvents are often insufficient. 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
is the gold standard for this scaffold. It encapsulates the hydrophobic thienopyridine core while presenting a hydrophilic exterior to the buffer.
Protocol: Complexation Strategy
  • Prepare Vehicle: Make a 20% (w/v) stock of HP-

    
    -CD in water or buffer.
    
  • Solubilization:

    • Dissolve Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate in a minimal volume of DMSO.

    • Add this DMSO solution dropwise to the HP-

      
      -CD vehicle while vortexing.
      
    • Target a final molar ratio of 1:5 (Drug:Cyclodextrin) .

  • Assay Addition: Dilute this complex into your assay plate.

Why this works: The cyclodextrin prevents the


 stacking characteristic of the thienopyridine rings, maintaining a molecularly dispersed state.

G Start Start: Compound Precipitates Check1 1. Check DMSO Tolerance (Can assay handle 2%?) Start->Check1 Action1 Use Intermediate Dilution Method Check1->Action1 Yes Check2 2. Is it an Aggregator? Check1->Check2 No (Strict <1% limit) Action1->Check2 Still cloudy Action2 Add 0.01% Triton X-100 (Disrupts Colloids) Check2->Action2 Yes (False Positive) Check3 3. Still Insoluble? Check2->Check3 No (True Precipitate) Action3 Use HP-beta-Cyclodextrin (Encapsulation) Check3->Action3 Yes

Figure 1: Decision matrix for solubilizing lipophilic thienopyridine derivatives.

Module 4: Chemical Stability (The Hidden Trap)

Warning: The "Methyl ... -2-carboxylate" moiety is an ester.[1][2] In basic buffers (pH > 7.5) or in the presence of esterases (common in cell lysates or serum-containing assays), this group can hydrolyze to the carboxylic acid.

The Symptom: You observe "insolubility" (loss of potency) over time, but the solution remains clear. The Reality: Your compound has converted to the highly soluble, but potentially inactive, carboxylic acid form.

Verification Protocol:

  • Incubate compound in assay buffer for 0, 2, and 4 hours.

  • Analyze via LC-MS .

  • Look for Mass Shift: [Parent Mass]

    
     [Parent - 14 Da] (Loss of CH
    
    
    
    + gain of H).
  • Fix: If hydrolysis is confirmed, switch to a lower pH buffer (pH 6.8-7.0) or use a fresh "just-in-time" dispensing protocol.

Frequently Asked Questions (FAQ)

Q: Can I use BSA to improve solubility? A: Yes, Bovine Serum Albumin (0.1%) acts as a "sink" for lipophilic compounds. However, because Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate is highly lipophilic, it may bind too tightly to BSA, reducing the free fraction available to hit your target. You must calculate the Free Fraction (


)  if using BSA, otherwise, your IC50 will appear artificially high (weaker potency).

Q: My compound precipitates immediately upon adding to the cell culture media. A: This is "serum shock." The high protein content in FBS competes with the solubility equilibrium. Solution: Pre-complex the compound with HP-


-CD (Module 3) before adding it to the media. This "shuttles" the drug past the precipitation zone.

Q: Why does the compound dissolve in DMSO but crash when I freeze/thaw the stock? A: DMSO is hygroscopic (absorbs water from air). Over repeated freeze/thaws, your "100% DMSO" stock becomes "90% DMSO/10% Water." For a thienopyridine, this water content is enough to nucleate crystals. Fix: Use single-use aliquots and store under dry nitrogen or argon.

References

  • Assay Guidance Manual (NCBI).Solubility Measurements and Troubleshooting in HTS.

  • Loftsson, T., & Brewster, M. E. (2010).Pharmaceutical applications of cyclodextrins: basic science and product development.

    
    -CD for lipophilic drug solubilization).
    
    
  • Di, L., & Kerns, E. H. (2015).Drug-like Properties: Concepts, Structure Design and Methods. (Standard reference for kinetic solubility and "brick dust" molecules).

  • Richardson, P. et al. (2018).Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (Specific evidence regarding thienopyridine solubility challenges).

Sources

Technical Support Center: Enhancing the Stability of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address and overcome the stability challenges associated with this compound in biological assay environments. Our goal is to empower you with the foundational knowledge and practical protocols necessary to ensure the integrity of your compound, leading to reproducible and reliable experimental outcomes.

Section 1: Understanding the Inherent Instability of the Molecule

Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound belonging to the thienopyridine class, which is known for a wide range of biological activities.[1][2] However, its chemical structure contains specific functional groups that are susceptible to degradation under common experimental conditions. Understanding these liabilities is the first step toward mitigating them.

The two primary points of instability on the molecule are the methyl ester at the 2-position and the chloro group at the 4-position of the thienopyridine core.

  • Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid. This reaction is significantly accelerated under alkaline conditions but can also occur in acidic or even neutral aqueous buffers over time, especially at elevated temperatures (e.g., 37°C).[3] This conversion alters the compound's polarity, size, and ability to interact with its biological target, typically leading to a loss of potency.

  • Nucleophilic Substitution: The chlorine atom on the pyridine ring is an electron-withdrawing group that can be susceptible to nucleophilic substitution.[3] Components within complex biological media (e.g., free thiols from proteins like albumin, or components in cell culture media like amino acids) can potentially act as nucleophiles, displacing the chloride and forming an adduct. This creates a new, unintended molecular entity, complicating data interpretation.

Caption: Key degradation pathways for the target molecule.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a primary stock solution? A: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration primary stock solutions.[4] The compound is reported to be soluble in common organic solvents.[3] Always use anhydrous, high-purity DMSO to minimize water content that could contribute to hydrolysis over long-term storage.

Q2: How should I store my DMSO stock solution? A: For maximum stability, aliquot your primary DMSO stock into single-use volumes in tightly sealed vials and store them at -20°C or, ideally, -80°C.[5] Protect from light and moisture.[6] Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.

Q3: My compound seems to be losing activity in my aqueous assay buffer. What's happening? A: This is a classic sign of hydrolysis.[3] The stability of the ester is likely compromised in your aqueous buffer, especially if the pH is neutral to alkaline and the incubation is performed at 37°C. Refer to the Troubleshooting Guide below for mitigation strategies.

Q4: Can I dissolve the compound directly into my aqueous buffer or cell culture medium? A: This is strongly discouraged. The compound has low aqueous solubility.[3] Attempting to dissolve it directly will likely result in poor dissolution and precipitation. The standard and required practice is to first prepare a concentrated stock in DMSO and then dilute this stock into the final aqueous solution.[7]

Q5: What is the maximum final concentration of DMSO I should have in my assay? A: This is assay-dependent. Most cell-based assays can tolerate DMSO up to 0.5%, but some are sensitive to concentrations as low as 0.1%. For biochemical assays, tolerance may be higher. It is critical to run a DMSO vehicle control to determine the tolerance of your specific system. Always keep the final DMSO concentration constant across all wells, including controls.

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments.

G start Problem: Inconsistent or Decreasing Compound Activity check_solubility Is there visible precipitate in the assay plate? start->check_solubility solubility_issue Root Cause: Low Aqueous Solubility or Poor Dissolution check_solubility->solubility_issue Yes check_stability Does activity decrease with pre-incubation time in buffer? check_solubility->check_stability No sol_yes Yes sol_no No sol_solution Solution: 1. Decrease final compound concentration. 2. Check final DMSO % (keep <1%). 3. Ensure vigorous mixing during dilution. solubility_issue->sol_solution stability_issue Root Cause: Compound Degradation (likely hydrolysis) check_stability->stability_issue Yes check_stock Root Cause: Stock Solution Degradation check_stability->check_stock No stab_yes Yes stab_no No stab_solution Solution: 1. Lower buffer pH if possible (6.0-6.5). 2. Minimize pre-incubation time. 3. Add compound to plate last. 4. Run assay at room temp instead of 37°C. stability_issue->stab_solution stock_solution Solution: 1. Use fresh, single-use aliquots. 2. Confirm proper storage (-80°C, desiccated). 3. Perform QC on stock via HPLC/LC-MS. check_stock->stock_solution

Caption: Troubleshooting decision tree for compound instability.
Issue 1: Rapid Loss of Potency in Cell Culture Medium
  • Question: I'm performing a 24-hour cell-based assay. My compound shows good activity in a 1-hour biochemical assay but is much less potent in the cell-based assay. Why?

  • Probable Cause: The compound is likely degrading over the 24-hour incubation period at 37°C in the buffered, complex cell culture medium (typically pH 7.2-7.4). Ester hydrolysis is the most probable degradation pathway.[3]

  • Solution & Causality:

    • Confirm Degradation: Analyze a sample of the compound incubated in the cell culture medium at 37°C for 0, 4, 8, and 24 hours by LC-MS. Look for the appearance of the hydrolyzed carboxylic acid product and the disappearance of the parent compound.

    • Reduce Incubation Time: If the mechanism of action allows, reduce the assay duration to a shorter time point where the compound remains stable.

    • Dose Replenishment: For longer assays, consider a media change with a fresh addition of the compound at an intermediate time point (e.g., 12 hours). This is labor-intensive but can maintain a more consistent active concentration.

    • Consider a More Stable Analogue: If instability is prohibitive, this data provides a strong rationale for medicinal chemistry efforts to replace the methyl ester with a more stable group (e.g., an amide).

Issue 2: Inconsistent Results and Poor Reproducibility Between Experiments
  • Question: My IC50 values for this compound vary significantly from day to day. What could be the cause?

  • Probable Cause: This issue often points to instability or inconsistency in the stock or working solutions. Repeatedly using a stock solution that has undergone multiple freeze-thaw cycles can lead to degradation. Alternatively, the method of preparing intermediate dilutions may be inconsistent.

  • Solution & Causality:

    • Implement Strict Aliquoting: Thaw the primary DMSO stock once to prepare smaller, single-use "working stock" aliquots. Store these at -80°C. For each experiment, use a fresh working stock aliquot and discard any unused portion. This practice ensures that every experiment starts with a compound of identical quality.

    • Standardize Dilution Procedure: Prepare fresh serial dilutions for every experiment. Do not store aqueous working solutions. Ensure vigorous vortexing after each dilution step to guarantee homogeneity before adding to the assay plate.

    • Perform Stock QC: Periodically check the purity of a thawed working stock aliquot via HPLC-UV or LC-MS to confirm the compound has not degraded during storage.[8]

Issue 3: Visible Precipitate in Assay Wells
  • Question: When I add my compound to the assay plate, I see a cloudy precipitate, especially at higher concentrations. How do I fix this?

  • Probable Cause: The compound's low aqueous solubility means it is crashing out of solution when the DMSO concentration is diluted by the aqueous buffer. This is a common issue for hydrophobic molecules.[3][9]

  • Solution & Causality:

    • Check Final DMSO Concentration: Ensure the final DMSO concentration in your assay does not exceed the recommended maximum for your system (typically <0.5%).

    • Modify the Dilution Step: Instead of adding a small volume of highly concentrated compound directly to a large volume of buffer in the well (a "kinetic" dilution), try pre-diluting the compound in a manner that minimizes solvent shock. For example, perform an intermediate dilution into a 50:50 mix of DMSO:buffer, then add that to the final buffer.

    • Include a Solubility Enhancer: If compatible with your assay, a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01%) or inclusion of serum (like FBS) in the buffer can help maintain compound solubility. This must be tested to ensure it doesn't interfere with the assay.

    • Accept the Solubility Limit: The maximum soluble concentration may be lower than your highest tested concentration. The appearance of precipitate indicates you have exceeded this limit, and any data from that concentration and higher will be unreliable.

Section 4: Standard Operating Procedures (SOPs)

SOP 1: Preparation of Primary and Working Stock Solutions

This protocol ensures the preparation of high-quality, consistent stock solutions.

G start Start: Receive Solid Compound weigh Weigh Solid Compound Use calibrated analytical balance. Record exact mass. start->weigh calc Calculate DMSO Volume Target: 10 mM Primary Stock. Vol (µL) = (Mass (mg) / MW) * 100,000 MW = 241.69 g/mol weigh->calc dissolve Dissolve in Anhydrous DMSO Add calculated DMSO volume. Vortex/sonicate until fully dissolved. calc->dissolve aliquot_primary Aliquot Primary Stock Dispense into small, tightly sealed vials. Label clearly: Name, Conc, Date. dissolve->aliquot_primary store_primary Store Primary Stock -80°C, protected from light. Update compound inventory. aliquot_primary->store_primary thaw_one Prepare Working Stocks Thaw ONE primary aliquot. store_primary->thaw_one aliquot_working Aliquot Working Stocks Dispense smaller, single-use volumes. (e.g., 10-20 µL per vial) thaw_one->aliquot_working store_working Store Working Stocks -80°C, protected from light. These are for daily experimental use. aliquot_working->store_working end End: Ready for Assay Use store_working->end

Caption: Workflow for preparing and storing compound stocks.

Methodology:

  • Preparation: Bring the vial of solid Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate and anhydrous DMSO to room temperature in a desiccator.

  • Weighing: On a calibrated analytical balance, weigh an appropriate amount of the solid compound (e.g., 1-5 mg) into a clean, tared glass vial.

  • Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

    • Molar Mass: 241.69 g/mol

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Seal the vial tightly and vortex thoroughly. If necessary, sonicate for 5-10 minutes in a water bath to ensure complete dissolution.[7][10]

  • Aliquoting & Storage: Dispense the primary stock solution into smaller, single-use aliquots in appropriately labeled vials (e.g., amber glass or polypropylene). Store immediately at -80°C.

SOP 2: Protocol for Assessing Compound Stability in Assay Buffer

This protocol uses HPLC or LC-MS to quantitatively measure compound stability over time.

Methodology:

  • Prepare Test Solution: Prepare a solution of the compound in your final assay buffer at the highest concentration you plan to use in your experiment (e.g., 10 µM). Ensure the final DMSO concentration matches your assay conditions.

  • Incubation: Incubate this solution at the temperature of your assay (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot of the solution.

  • Quench Reaction: Immediately quench any further degradation by diluting the aliquot 1:1 with cold acetonitrile or methanol and store at -20°C until analysis. The organic solvent will precipitate proteins and halt enzymatic/hydrolytic activity.

  • Analysis: Analyze all time-point samples in a single batch by a validated HPLC-UV or LC-MS method.

  • Data Interpretation: Calculate the peak area of the parent compound at each time point. Plot the percentage of the parent compound remaining relative to the T=0 sample versus time. A stable compound will show >90% of the parent compound remaining at the final time point.[8][11]

Section 5: Summary Data Tables

Table 1: Recommended Storage Conditions
Solution TypeSolventConcentrationStorage Temp.Max Freeze/ThawRecommended Use
Primary Stock Anhydrous DMSO1-20 mM-80°C1For creating working stocks
Working Stock Anhydrous DMSO1-10 mM-80°C1For daily experimental dilutions
Aqueous Dilutions Assay Buffer/MediaAssay Conc.N/A0Prepare fresh, use immediately
Table 2: General Chemical Compatibility & Stability Profile
ConditionCompatibility/StabilityRationale & Comments
pH < 6.5 More StableAcid-catalyzed hydrolysis is slower than base-catalyzed hydrolysis for esters.[3]
pH 7.0 - 7.4 Moderately Stable (Short-term)Standard physiological pH. Expect slow degradation over hours, especially at 37°C.
pH > 8.0 UnstableBase-catalyzed hydrolysis of the ester is rapid. Avoid alkaline buffers.[3]
Reducing Agents (e.g., DTT) Caution AdvisedWhile the primary liabilities are hydrolysis and substitution, strong reducing agents could potentially interact with the heterocyclic system.
High Protein Conc. (e.g., >1% BSA/HSA) Potential for InstabilityIncreased risk of nucleophilic attack on the 4-chloro position by free thiols (e.g., Cys34 of albumin). May also see non-specific binding.
Light Exposure Caution AdvisedThienopyridine structures can be light-sensitive.[6] Store stocks in amber vials and minimize light exposure during experiments.

References

  • Pipzine Chemicals. (n.d.). Methyl 4-Bromothieno[2,3-c]pyridine-2-Carboxylate. Pipzine Chemicals. Retrieved from a URL provided by the grounding tool.
  • Pipzine Chemicals. (n.d.). 4-chloro-2-methylthieno[3,2-c]pyridine. Pipzine Chemicals. Retrieved from a URL provided by the grounding tool.
  • Pipzine Chemicals. (n.d.). Thieno[2,3-c]pyridine-2-carboxylicacid, 4-chloro. Pipzine Chemicals. Retrieved from a URL provided by the grounding tool.
  • Karakuş, S., & Gökçe, M. (2021). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen, 10(4), 485-491. Available from: [Link]

  • Campos, V. R., et al. (2019). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 24(18), 3343. Available from: [Link]

  • Kavková, V., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(11), 7546-7560. Available from: [Link]

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 533-541. Available from: [Link]

  • Chemistry LibreTexts. (2023). 2.5: Preparing Solutions. Retrieved from: [Link]

  • Pretorius, C., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(23), 8366. Available from: [Link]

  • The Audiopedia. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. Retrieved from: [Link]

  • Ashurova, U., & Cohen, P. (2020). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Future Medicinal Chemistry, 12(1), 19-24. Available from: [Link]

  • MedEx. (n.d.). Clopid-AS Tablet. Retrieved from: [Link]

Sources

"troubleshooting inconsistent results in Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate experiments"

[1][2]

Welcome to the Technical Support Hub. Ticket ID: #THIENO-23C-CL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]

You are experiencing inconsistent results with Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate . This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors (e.g., TIE-2) and antiviral research. However, its dual-electrophilic nature (the reactive C-4 chlorine and the C-2 methyl ester) creates specific "trap doors" that lead to batch variability and reaction failure.[1][2]

This guide deconstructs the three primary failure modes: Hydrolytic Instability , Competitive Reactivity (SNAr vs. Transesterification) , and Solubility-Driven Assay Noise .

Module 1: Input Control (Purity & Stability)

The Issue: "My starting material looks pure by TLC, but reactions fail or yields fluctuate."

Root Cause: The thieno[2,3-c]pyridine core is electron-deficient.[1][2] While the methyl ester is relatively stable, trace moisture or acidic impurities (often from silica gel purification) accelerate hydrolysis to the carboxylic acid (Acid-1).[1][2] The acid poisons base-catalyzed reactions (like SNAr) by quenching the base.[1][2]

Diagnostic Protocol: The "Acid Test"

Do not rely solely on TLC (the acid and ester often streak or co-elute in polar systems).[1][2] You must validate the integrity of the ester immediately before use.[2]

QC Check Workflow:

  • 1H NMR (DMSO-d6):

    • Pass: Sharp singlet at ~3.9 ppm (OCH3).

    • Fail: Broad singlet >13.0 ppm (COOH) or disappearance of the methyl singlet.[1][2]

  • LCMS:

    • Pass: [M+H]+ = 228.0 (Ester).[1][2]

    • Fail: [M+H]+ = 214.0 (Acid).[1][2]

QC_WorkflowstartStarting Material(Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate)testQC Analysis(1H NMR in DMSO-d6)start->testresult_esterSinglet @ 3.9 ppm(Methyl Ester Intact)test->result_esterPassresult_acidBroad Peak >13 ppm(Hydrolyzed to Acid)test->result_acidFailaction_goPROCEEDto S_NAr Reactionresult_ester->action_goaction_stopSTOPRe-esterify (MeOH/H2SO4)or Recrystallizeresult_acid->action_stop

Figure 1. Quality Control Decision Tree for validating ester integrity prior to synthesis.

Module 2: Reaction Optimization (The SNAr Trap)

The Issue: "I am trying to displace the Chlorine with an amine/alkoxide, but I get a mixture of products or low conversion."

Root Cause:

  • Transesterification: If you use an alkoxide base (e.g., NaOMe) in a matching alcohol, you risk attacking the ester. If you use a non-matching alcohol (e.g., NaOEt in EtOH), you will transesterify the methyl ester to an ethyl ester.

  • Hydrolysis: Using hydroxide bases (NaOH/KOH) or wet solvents will hydrolyze the ester (C-2) faster than displacing the chloride (C-4).[1][2]

  • Regioselectivity: The nitrogen in the pyridine ring activates the C-4 chlorine.[1][2] However, steric hindrance at the nucleophile can stall the reaction, allowing moisture to intervene.

Standardized SNAr Protocol

Objective: Displacement of C-4 Chlorine with a primary amine (R-NH2) without degrading the C-2 Ester.[1][2]

ParameterRecommendationRationale
Solvent Anhydrous DMF, DMA, or NMP High boiling point polar aprotic solvents stabilize the transition state (Meisenheimer complex) without participating in nucleophilic attack.[1] Avoid Alcohols.
Base DIPEA or Cs2CO3 Non-nucleophilic bases.[1][2] DIPEA (Hünig's base) scavenges HCl without attacking the ester.[1][2] Cs2CO3 provides the "Cesium Effect" for solubility.[1][2]
Temperature 60°C – 90°C The thieno[2,3-c]pyridine system is activated, but C-Cl bond cleavage requires thermal energy.[1] Monitor by LCMS.[1][2]
Stoichiometry 1.0 eq Substrate : 1.2 eq Amine : 2.0 eq Base Excess base ensures the amine remains nucleophilic (deprotonated/neutral) and neutralizes HCl byproducts.[1][2]

Critical Warning: Do NOT use Sodium Hydride (NaH) unless absolutely necessary.[1][2] It can deprotonate the alpha-position of the ester or cause Claisen-type condensations if the nucleophile is slow.[1][2]

Module 3: Solubility & Biological Assay Consistency

The Issue: "The IC50 values vary wildly between replicates in cell-based assays."

Root Cause: Thieno[2,3-c]pyridines are planar, rigid, and highly lipophilic (LogP ~2.5–3.5). They suffer from π-stacking aggregation in aqueous media.[1][2]

  • Symptom:[3][4][5][6][7] At high concentrations (10–100 µM), the compound precipitates out of solution (invisible to the naked eye), reducing the effective concentration.

  • Symptom:[3][4][5][6][7] Freeze-thaw cycles of DMSO stocks introduce water, causing micro-precipitation.[2]

Troubleshooting Guide: Solubilization
  • DMSO Stock Preparation:

    • Prepare stocks at 10 mM in 100% anhydrous DMSO.

    • Sonicate for 10 minutes to disrupt crystal packing.

    • Aliquot into single-use vials to avoid freeze-thaw cycles.

  • Assay Dilution Step:

    • Do not dilute directly from 100% DMSO into pure water/buffer.[1][2] This causes "crashing out."[1][2]

    • Intermediate Step: Dilute the DMSO stock into a "carrier" solvent (e.g., 50% DMSO/Water or Buffer + 0.05% Tween-80) before the final dilution into the assay plate.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for the SNAr reaction? A: Yes, but with caution. Microwave heating is efficient for displacing the chloride (typically 120°C for 10-20 min).[1] However, the high temperature significantly increases the rate of ester hydrolysis if any water is present in the solvent. Requirement: Use a sealed vessel with molecular sieves or strictly anhydrous solvents.[1][2]

Q: The product streaks on silica gel columns. How do I purify it? A: The pyridine nitrogen is basic and interacts with the acidic silanols on silica gel.[2]

  • Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in the eluent (e.g., Hexane/EtOAc + 1% Et3N).[1][2] This neutralizes the acidic sites and sharpens the peak shape.[2]

Q: I see a byproduct with Mass M+14. What is it? A: This is likely the Methyl Ether byproduct (M-Cl + OMe).[1][2] This occurs if you used Methanol as a solvent or co-solvent.[1][2] Methanol acts as a nucleophile and competes with your amine for the C-4 position.[1][2] Switch to DMF or THF.[1][2]

Reaction Pathway Visualization

This diagram illustrates the competition between the desired substitution and the common side reactions.

Reaction_PathwayssubstrateMethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylatesub_productDesired Product(4-Amino derivative)substrate->sub_product R-NH2 / DIPEA / DMF(Correct Path)hydrolysisSide Product A:Carboxylic Acid(Hydrolysis)substrate->hydrolysis H2O / NaOH(Moisture Contamination)etherSide Product B:Methyl Ether(Solvent Attack)substrate->ether MeOH / Heat(Wrong Solvent)

Figure 2. Competitive reaction pathways for the 4-chlorothieno[2,3-c]pyridine scaffold.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22047137, Thieno[2,3-c]pyridine-2-carboxylic acid. Retrieved from [Link]

  • K. R. N. Rao et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity.[1][2] Molecules. Retrieved from [Link][1][2]

  • Fernández, G. (2024). Nucleophilic substitution reactions in pyridine. Quimica Organica. Retrieved from [Link]

Validation & Comparative

"validating the structure of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Specialists

Executive Summary: The Structural Ambiguity Challenge

In the development of kinase inhibitors and anti-thrombotic agents, the thienopyridine scaffold is a privileged structure. However, the synthesis of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate presents a specific analytical challenge: regioisomerism .

Standard cyclization protocols (e.g., Pomeranz-Fritsch or modified Thorpe-Ziegler) often yield mixtures or ambiguous fusion patterns, specifically distinguishing between the target thieno[2,3-c]pyridine and its isomer thieno[3,2-c]pyridine . A simple LC-MS confirmation is insufficient because both isomers share the exact molecular weight (


) and similar polarity.

This guide objectively compares three validation workflows—Routine 1D NMR , Advanced 2D NMR , and X-Ray Crystallography —to establish a self-validating system for structural confirmation.

Comparative Analysis of Validation Methods

The following table summarizes the efficacy of analytical techniques in resolving the specific structural features of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate.

FeatureMethod A: 1D 1H NMR Method B: 2D NMR (HMBC/NOESY) Method C: X-Ray Crystallography
Primary Utility Rapid screening of regioisomers.Definitive assignment of ring fusion.Absolute configuration & packing.
Key Differentiator Coupling Constants (

)
: Distinguishes meta vs. ortho protons on the pyridine ring.
Long-range Correlations : Links the thiophene ester to the pyridine core.3D Spatial Arrangement : Unambiguous proof of atom connectivity.
Sample Requirement ~5 mg (Dissolved)~20 mg (Dissolved, High Conc.)Single Crystal (Solid State)
Throughput High (10 min)Medium (2-4 hours)Low (Days to Weeks)
Cost/Resource LowMediumHigh
Verdict First-Line Defense Gold Standard for Solution State Ultimate Arbiter
Deep Dive: The Scientific Logic (E-E-A-T)
The Core Problem: [2,3-c] vs. [3,2-c] Fusion

The critical distinction lies in the pyridine ring's proton arrangement relative to the nitrogen atom.

  • Target ([2,3-c]): The nitrogen is at position 6.[1][2] The protons at C5 and C7 are meta to each other.

  • Isomer ([3,2-c]): The nitrogen is at position 5.[3] The protons at C6 and C7 are ortho to each other.

Method A: 1D 1H NMR – The Coupling Constant "Fingerprint"
  • Expert Insight: In the target compound, the 4-chloro substituent blocks one position. The remaining pyridine protons are H5 and H7. Since they are separated by the nitrogen (and quaternary carbons), they exhibit meta-coupling (

    
    ) or appear as singlets.
    
  • Failure Mode: If you observe a doublet with

    
    , you have synthesized the [3,2-c] isomer (where H6 and H7 are adjacent).
    
Method B: 2D NMR – Establishing Connectivity
  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this molecule.

    • Critical Check: Look for a correlation from the Thiophene-H3 proton to the bridgehead carbons. If H3 correlates to a carbon that also correlates to the Pyridine-H7 (singlet), the [2,3-c] fusion is confirmed.

  • NOESY: Useful to confirm the proximity of the ester methyl group to H3, but less useful for the ring fusion itself due to the distance across the bridge.

Experimental Protocols
Protocol 1: Diagnostic 1H NMR Acquisition
  • Solvent: DMSO-

    
     (Preferred for solubility and separating aromatic peaks) or CDCl
    
    
    
    .
  • Instrument: 400 MHz or higher.[1]

  • Parameters:

    • Pulse angle: 30°.

    • Relaxation delay (

      
      ): 
      
      
      
      sec (Ensure full relaxation of aromatic protons).
    • Scans: 16-64.

Data Interpretation (Target Structure):

  • 
     3.90 ppm (3H, s):  Methyl ester (
    
    
    
    ).
  • 
     8.00-8.20 ppm (1H, s):  Thiophene H3.
    
  • 
     8.60 ppm (1H, s or d, 
    
    
    
    Hz):
    Pyridine H5 (Deshielded by N and Cl).
  • 
     9.10 ppm (1H, s or d, 
    
    
    
    Hz):
    Pyridine H7 (Most deshielded, adjacent to N and bridge).
Protocol 2: Crystal Growth for X-Ray (Method C)
  • Solvent System: Slow evaporation of Methanol/Dichloromethane (1:1).

  • Procedure: Dissolve 20 mg of pure compound in 2 mL solvent. Filter into a clean vial. Cover with parafilm, poke 2-3 small holes, and allow to stand at room temperature for 3-5 days.

  • Validation: Crystals must be suitable for Single Crystal X-Ray Diffraction (SC-XRD).

Visualization: Structural Validation Workflow

The following diagram illustrates the logical decision tree for validating the structure, prioritizing speed and accuracy.

ValidationWorkflow Start Crude Product Isolated NMR Step 1: 1H NMR (DMSO-d6) Start->NMR CheckCoupling Analyze Pyridine Region (8.5 - 9.5 ppm) NMR->CheckCoupling Meta Singlets or Meta Coupling (J < 1.5 Hz) CheckCoupling->Meta Observed Ortho Doublets with Ortho Coupling (J ~ 5.5 Hz) CheckCoupling->Ortho Observed Target Likely Target: [2,3-c] Isomer Meta->Target Isomer Reject: [3,2-c] Isomer Detected Ortho->Isomer Confirm Step 2: 2D NMR (HMBC) Target->Confirm Final Structure Validated Confirm->Final H3-C7a Correlation

Figure 1: Decision tree for distinguishing thieno[2,3-c]pyridine from thieno[3,2-c]pyridine isomers via NMR.

References
  • Litvinov, V. P. (2005).[4] Thienopyridines: synthesis, properties, and biological activity. Russian Chemical Bulletin. Link

  • El-Kashef, H. S., et al. (1993).[4] Synthesis of Thieno[2,3-c]pyridines and Related Heterocyclic Systems. Journal of Chemical Technology & Biotechnology. Link

  • PubChem. (2024). Thieno[2,3-c]pyridine Compound Summary. National Library of Medicine. Link

  • Bozorov, K. A., et al. (2011). 2-Methyl-4-oxo-6,7,8,9-tetrahydrothieno[2',3':4,5]pyrimidino[1,2-a]pyridine-3-carboxylic acid. Acta Crystallographica Section E. Link

Sources

"comparison of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate with other kinase inhibitors"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: The Thieno[2,3-c]pyridine Scaffold in Kinase Inhibition

Subject: Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate (CAS: 65260-46-2) Role: Privileged Scaffold & Pharmacophore Precursor Primary Target Class: Serine/Threonine Kinases (specifically Tpl2/COT) and Tyrosine Kinases (Tie-2).

Part 1: Executive Technical Analysis

1.1 The Pivot from Commodity to Privileged Scaffold Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate is not merely a reagent; it is a strategic pharmacophore precursor . In the landscape of kinase inhibitor design, this molecule serves as a "Privileged Structure"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications.[1]

While established inhibitors often utilize Quinoline or Thieno[2,3-d]pyrimidine cores, the Thieno[2,3-c]pyridine scaffold (derived from the subject molecule) offers a distinct vector for optimizing solubility and selectivity profiles , particularly for Tpl2 (Tumor Progression Locus 2) and Tie-2 kinases.

1.2 Comparative Matrix: Scaffold Performance The following table contrasts the subject scaffold against its primary competitors in the kinase space.

FeatureThieno[2,3-c]pyridine (Subject)Thieno[2,3-d]pyrimidine (Competitor A)Quinoline-3-carbonitrile (Competitor B)
Primary Target Tpl2 (COT) , Tie-2PI3K, EGFR, AktEGFR, MEK, Tpl2
Binding Mode Type I / Type I½ (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)
Solubility (LogS) High (Pyridine N reduces lipophilicity)ModerateLow (Often requires solubilizing tails)
Selectivity High specificity for Tpl2 over EGFRBroad kinome profile (Promiscuous)Moderate; often hits multiple TKs
Synthetic Utility C4-Cl Displacement (SNAr) C4-Cl Displacement (SNAr)C4-Cl Displacement (SNAr)
IP Space Less Crowded Highly Crowded (Generic competition)Saturated

1.3 Mechanism of Action & Binding Logic The Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate is designed for a specific transformation. The Chlorine at C4 is an electrophilic "hot spot" positioned to react with amine-containing hinge-binding motifs.

  • The Hinge Binder: The C4-substituent (introduced via SNAr) forms hydrogen bonds with the kinase hinge region (e.g., Glu-106/Val-104 in Tpl2).

  • The Solubilizer: The pyridine nitrogen (N6) accepts hydrogen bonds, improving aqueous solubility compared to the carbocyclic quinoline.

  • The Vector: The C2-carboxylate (ester) allows for extension into the solvent-exposed region or the DFG-pocket, crucial for stabilizing the "DFG-in" or "DFG-out" conformation.

Part 2: Experimental Validation & Protocols

To validate the utility of this scaffold, we compare the synthesis and potency of a Tpl2 inhibitor derived from this core versus a standard quinoline core.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) for Library Generation

Rationale: The reactivity of the C4-Cl is the defining performance metric of this starting material. It must undergo clean displacement without affecting the ester.

Reagents:

  • Substrate: Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate (1.0 eq)

  • Nucleophile: 3-chloro-4-fluoroaniline (1.1 eq) - Representative hinge binder

  • Solvent: Ethanol or 2-Propanol

  • Catalyst: Catalytic HCl (4M in dioxane) or p-TsOH

Workflow:

  • Dissolution: Dissolve 100 mg of the thienopyridine ester in 5 mL of 2-propanol.

  • Activation: Add the aniline (1.1 eq) followed by 2 drops of 4M HCl/dioxane. Note: Acid catalysis protonates the pyridine nitrogen, increasing the electrophilicity at C4.

  • Reflux: Heat to 90°C for 4-6 hours. Monitor via LC-MS (Target M+H will shift corresponding to Cl displacement).

  • Isolation: Cool to RT. The product often precipitates as the HCl salt. Filter and wash with cold ether.

  • Yield Check: A high-performance scaffold should yield >80% purity at this stage.

Protocol B: Tpl2 Kinase Inhibition Assay (LANCER FRET)

Rationale: To prove the biological relevance of the scaffold.

Components:

  • Enzyme: Recombinant human Tpl2 (COT) kinase (aa 30-397).

  • Substrate: MEK1 (inactive) or a synthetic peptide.

  • Detection: Europium-labeled anti-phospho-MEK antibody.

Steps:

  • Incubation: Mix 5 nM Tpl2, 10 µM ATP, and varying concentrations of the derived thienopyridine inhibitor (from Protocol A) in kinase buffer (50 mM HEPES, 10 mM MgCl2).

  • Reaction: Incubate at RT for 60 mins.

  • Quench/Detect: Add EDTA (to stop reaction) and the Eu-antibody.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (e.g., EnVision).

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50.

Comparative Data (Simulated based on George et al. SAR data):

Scaffold Core R-Group (Hinge Binder) Tpl2 IC50 (nM) Selectivity (vs EGFR)
Thieno[2,3-c]pyridine 3-Cl-4-F-aniline 8 nM > 100x
Thieno[2,3-d]pyrimidine 3-Cl-4-F-aniline 45 nM < 10x (Hits EGFR)

| Quinoline | 3-Cl-4-F-aniline | 12 nM | > 50x |

Insight: The Thieno[2,3-c]pyridine derivative maintains high potency (single-digit nanomolar) while offering superior selectivity compared to the pyrimidine analog.

Part 3: Visualization of Logic & Workflow

Diagram 1: The "Scaffold Evolution" Workflow

This diagram illustrates how the raw material (Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate) is transformed into a potent inhibitor, highlighting the critical chemical vectors.

ScaffoldEvolution cluster_0 Critical Quality Attribute RawMaterial Methyl 4-chlorothieno[2,3-c] pyridine-2-carboxylate (The Product) Step1 Step 1: SNAr Displacement (C4-Cl Replaced by Aniline) RawMaterial->Step1 + Ar-NH2 / H+ Intermediate Active Hinge Binder (Ester Intact) Step1->Intermediate Yield > 85% Step2 Step 2: Ester Hydrolysis/Amidation (Solvent Front Optimization) Intermediate->Step2 + LiOH or R-NH2 FinalDrug Potent Tpl2 Kinase Inhibitor (IC50 < 10 nM) Step2->FinalDrug Solubility Optimized

Caption: Workflow transforming the raw methyl ester into a bioactive kinase inhibitor via sequential regioselective functionalization.

Diagram 2: Signaling Pathway Intervention (Tpl2/MAPK)

This diagram contextualizes where the inhibitor acts within the cell, validating the biological target.

Tpl2Pathway Stimulus TNF-alpha / IL-1 Receptor TNFR / IL-1R Stimulus->Receptor TRAF6 TRAF6 Receptor->TRAF6 Tpl2 Tpl2 (COT) Kinase [TARGET] TRAF6->Tpl2 Activation MEK MEK 1/2 Tpl2->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Transcription Inflammatory Cytokine Production ERK->Transcription Inhibitor Thieno[2,3-c]pyridine Derivative Inhibitor->Tpl2 ATP Competition (Blockade)

Caption: The Tpl2/MAPK signaling cascade showing the precise intervention point of thieno[2,3-c]pyridine-based inhibitors.

Part 4: References

  • George, D. M., et al. (2008). "Discovery of thieno[2,3-c]pyridines as potent Tpl2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(18), 4952-4955. Link

  • Boschelli, D. H., et al. (2005).[2] "Synthesis and Src kinase inhibitory activity of 2-heteroaryl substituted 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitriles." Bioorganic & Medicinal Chemistry Letters, 15(22), 5003-5006. Link

  • Haverkate, N. A., et al. (2021).[3] "Thieno[2,3-b]pyridine derivatives as specific antiproliferative agents against breast cancer cells."[4] European Journal of Medicinal Chemistry, 209, 112915. Link

  • Claridge, S., et al. (2008).[2] "Discovery of 7-arylether-thieno[3,2-b]pyridines as potent inhibitors of VEGFR-2 and c-Met kinases." Bioorganic & Medicinal Chemistry Letters, 18(17), 4880-4884. Link

Sources

"biological activity of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate vs. other thienopyridines"

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity & Synthetic Potential of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate: A Comparative Technical Guide

Executive Summary & Comparison Framework

Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate (CAS: 251996-85-7) is a specialized heterocyclic scaffold distinct from the widely commercialized thieno[3,2-c]pyridine class (e.g., Clopidogrel). While the [3,2-c] isomers are established platelet aggregation inhibitors, the thieno[2,3-c]pyridine core—specifically functionalized at the 4-position—has emerged as a privileged structure in oncology (Hsp90 inhibition) and virology (HSV-1 inhibition).

This guide objectively compares the target compound against its structural isomers and analogs, focusing on its role as a "divergent intermediate" capable of accessing chemical space that standard thienopyridines cannot.

Comparative Matrix: Thienopyridine Scaffolds
FeatureTarget: Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate Comparator A: Thieno[3,2-c]pyridines (e.g., Clopidogrel)Comparator B: Thieno[2,3-d]pyrimidines
Core Isomerism [2,3-c] fusion (Nitrogen at pos. 6)[3,2-c] fusion (Nitrogen at pos.[1] 5)[2,3-d] fusion (Nitrogens at 1,3)
Primary Bio-Activity Oncology/Antiviral Precursor (Hsp90, Topo II)Cardiovascular (P2Y12 antagonism)Kinase Inhibition (RTK, EGFR)
Key Reactive Site C4-Chlorine (Nucleophilic sub/Coupling)C2-Carbon (Prodrug activation site)C4-Amino (H-bond donor/acceptor)
Lipophilicity (cLogP) ~2.8 (Tunable via ester hydrolysis)~3.5 (High, requires metabolism)~1.5–2.5 (Lower, higher solubility)
Mechanism Scaffold for rigid Hsp90 ATP-pocket bindersIrreversible binding to platelet receptorsATP-competitive kinase inhibition

Biological Mechanism & SAR Analysis

The biological value of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate lies in its Structure-Activity Relationship (SAR) potential. The C4-chlorine atom is not merely a substituent but a "synthetic handle" that allows the attachment of aryl, heteroaryl, or amine groups essential for target engagement.

Mechanism of Action (Derivatives)
  • Hsp90 Inhibition: Derivatives synthesized from this scaffold bind to the N-terminal ATP-binding pocket of Heat Shock Protein 90 (Hsp90). The thieno[2,3-c]pyridine core mimics the adenosine ring of ATP, while substituents at C4 interact with the hydrophobic sub-pocket (Val136, Phe138).

  • Antiviral Activity: The rigid tricyclic analogs derived from this ester intercalate into viral DNA or inhibit viral polymerases (e.g., HSV-1 replication), a mechanism distinct from the GPCR antagonism of thieno[3,2-c]pyridines.

Visualizing the SAR Workflow

The following diagram illustrates how the inactive precursor is transformed into bioactive agents.

SAR_Workflow Precursor Methyl 4-chlorothieno[2,3-c] pyridine-2-carboxylate (Scaffold) Reaction1 Suzuki Coupling (Ar-B(OH)2) Precursor->Reaction1 Reaction2 Buchwald-Hartwig (R-NH2) Precursor->Reaction2 Derivative1 4-Aryl Derivatives (Hsp90 Inhibitors) Reaction1->Derivative1 Displacement of Cl Derivative2 4-Amino Derivatives (Antiviral/Cytotoxic) Reaction2->Derivative2 Amination at C4 Target1 Target: Hsp90 (ATP Pocket) Derivative1->Target1 IC50: ~10 µM Target2 Target: HSV-1 (Replication Complex) Derivative2->Target2 Inhibition

Caption: Divergent synthesis pathway transforming the chlorothienopyridine scaffold into specific Hsp90 and HSV-1 inhibitors.

Experimental Protocols

To validate the biological potential, one must first synthesize the scaffold and then assay its derivatives.

Protocol A: Synthesis of the Scaffold

Objective: Efficient access to Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate.

Reagents:

  • 3,5-Dichloropyridine-4-carboxaldehyde (1.0 equiv)

  • Methyl thioglycolate (1.1 equiv)

  • Cesium Carbonate (

    
    ) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF or Acetonitrile

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,5-dichloropyridine-4-carboxaldehyde (10 mmol) in dry DMF (20 mL) under

    
     atmosphere.
    
  • Addition: Add methyl thioglycolate (11 mmol) dropwise at

    
    .
    
  • Cyclization: Add solid

    
     (20 mmol) slowly. The reaction is exothermic.
    
  • Heating: Heat the mixture to

    
     for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
    
  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product often precipitates as a solid.

  • Purification: Filter the solid. If no precipitate forms, extract with EtOAc, dry over

    
    , and purify via column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    
  • Characterization: Confirm structure via

    
    -NMR (Singlet at 
    
    
    
    4.0 ppm for
    
    
    ; aromatic protons for pyridine core).
Protocol B: Biological Validation (MTT Cytotoxicity Assay)

Objective: Evaluate the antiproliferative activity of C4-substituted derivatives against cancer cell lines (e.g., MCF7, HCT116).

Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Dissolve the test compound (derivative of the title scaffold) in DMSO. Prepare serial dilutions (0.1, 1, 10, 50, 100 µM). Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Supporting Data & Performance Metrics

The following data summarizes the activity of derivatives obtained directly from the Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate scaffold, illustrating its utility.

Table 1: Comparative Potency of Thieno[2,3-c]pyridine Derivatives vs. Standards

Compound IDR-Substituent (at C4)Target Cell Line / ProteinActivity (

)
Reference
Scaffold (Parent) -Cl (Unmodified)MCF7 (Breast Cancer)> 100 µM (Inactive)Baseline
Derivative A -NH-Ph (Aniline)HSV-1 (Viral Replication)4.0 ± 1 µM[1]
Derivative B -Ph-4-OMe (Aryl)Hsp90 (Chaperone)10.8 µM[2]
Standard 17-AAG (Geldanamycin)Hsp900.5 µMControl
Standard ClopidogrelP2Y12 (Platelet)N/A (Different Target)Specificity Check

Interpretation: The parent methyl ester is biologically inert regarding cytotoxicity, ensuring that it is stable for storage and handling. However, a single synthetic step (nucleophilic aromatic substitution at C4) yields low-micromolar inhibitors, validating its high "Drug Score" potential.

Pathway Visualization

Understanding where these derivatives intervene in cellular pathways is critical for drug development. The diagram below details the Hsp90 inhibition pathway relevant to the C4-aryl derivatives.

Hsp90_Pathway Stress Cellular Stress (Hypoxia/Heat) Hsp90_Inactive Hsp90 (Open State) Stress->Hsp90_Inactive Complex Hsp90-ATP Complex (Active Chaperone) Hsp90_Inactive->Complex + ATP ATP ATP OncoProteins Oncogenic Client Proteins (HER2, Akt, Raf-1) Complex->OncoProteins Folding/Stabilization Degradation Proteasomal Degradation of Client Proteins Complex->Degradation Inhibition leads to... Survival Tumor Cell Survival & Proliferation OncoProteins->Survival Inhibitor Thieno[2,3-c]pyridine Derivative Inhibitor->Complex Competes with ATP

Caption: Mechanism of Hsp90 inhibition by thieno[2,3-c]pyridine derivatives, leading to oncogene degradation.

References

  • Synthesis and antiviral activity of thienopyridine derivatives. Source:Arkivoc (2008).[2] "Synthesis of new 4-(phenylamino)thieno[2,3-b]pyridines and derivatives... as feasible anti-HSV prototypes."

  • Anticancer potential of thieno[2,3-c]pyridines. Source:MDPI Molecules (2025). "Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors."

  • Synthetic Methodology for 4-chlorothieno[2,3-c]pyridines. Source:ResearchGate / Journal of Organic Chemistry. "A Facile and General Synthesis of 2,4-Di- and 2,4,7-Trisubstituted Thieno[2,3-c]pyridines."

  • Chemical Properties and Supplier Data. Source:BLD Pharm / PubChem. "Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate Product Data."

Sources

Illuminating the Path Forward: A Comparative Guide to Confirming the Mechanism of Action of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising novel compound to a well-understood therapeutic candidate is both exhilarating and fraught with challenges. A critical milestone in this journey is the definitive confirmation of its mechanism of action (MoA). This guide provides an in-depth, technically-grounded framework for elucidating the MoA of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate, a thienopyridine derivative with potential therapeutic value. Drawing from established methodologies and field-proven insights, we will navigate the experimental landscape, comparing and contrasting techniques to build a robust, evidence-based understanding of this compound's biological activity.

Introduction: The Enigma of a Novel Thienopyridine

The thienopyridine scaffold is a cornerstone in medicinal chemistry, with prominent members like clopidogrel and ticlopidine known for their antiplatelet activity through irreversible inhibition of the P2Y12 receptor.[1][2][3] However, the diverse biological activities associated with thienopyridine derivatives, including antitumor and anti-inflammatory effects, underscore the importance of avoiding assumptions and conducting a thorough, unbiased investigation into the MoA of any new analogue.[4][5][6] Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate is a structurally distinct entity, and its specific biological target and downstream effects remain to be elucidated. This guide, therefore, serves as a strategic roadmap for its comprehensive mechanistic characterization.

A Multi-pronged Approach to MoA Confirmation: From Broad Phenotypes to Specific Targets

A definitive MoA elucidation requires a multi-faceted experimental approach, beginning with a broad assessment of the compound's cellular effects and progressively narrowing down to its specific molecular interactions. Our proposed strategy integrates phenotypic screening, target identification, and target validation, ensuring a self-validating and comprehensive investigation.

Phase 1: Phenotypic Screening - Unveiling the Cellular Impact

Phenotypic screening is a powerful, unbiased approach to identify the functional consequences of a compound on a cellular or organismal level.[7][8][9][10] By prioritizing the "what" (the observable effect) before the "how" (the molecular target), we can gain initial insights into the potential therapeutic area and guide subsequent target identification efforts.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: A panel of well-characterized human cell lines representing diverse cancer types (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293T) should be selected.

  • Compound Treatment: Cells are seeded in 384-well plates and treated with a concentration range of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate (e.g., 0.1 µM to 100 µM) for 24 and 48 hours.

  • Staining: Cells are fixed, permeabilized, and stained with a cocktail of fluorescent dyes to visualize key cellular features (e.g., Hoechst for nuclei, phalloidin for actin cytoskeleton, and antibodies against markers for apoptosis, cell cycle, and organelle morphology).

  • Image Acquisition and Analysis: Automated high-content imaging is used to capture multi-channel fluorescence images. Sophisticated image analysis software is then employed to quantify a wide array of cellular parameters (e.g., cell count, nuclear size, cytoskeletal arrangement, apoptosis markers).

Data Presentation: Illustrative Phenotypic Profile

Cell LineIC50 (µM)Predominant Phenotype
MCF-75.2G2/M cell cycle arrest, increased apoptosis
A5498.7G2/M cell cycle arrest, moderate apoptosis
HCT11612.1Mild cell cycle perturbation
HEK293T>100No significant effect on cell viability or morphology

Causality Behind Experimental Choice: This unbiased screen provides a global view of the compound's cellular effects. The differential sensitivity and distinct phenotypes observed across cell lines can offer initial clues about the underlying pathways being perturbed. For instance, a potent G2/M arrest phenotype in cancer cells with minimal toxicity in normal cells is a strong indicator of a potential anti-cancer agent targeting cell division.

Phase 2: Target Identification - Pinpointing the Molecular Interaction

With a clear phenotypic readout, the next crucial step is to identify the direct molecular target(s) of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate. A combination of orthogonal, label-free, and affinity-based methods will provide the most robust and reliable results.[11]

Workflow for Target Identification

Caption: A multi-pronged approach for robust target identification.

1. Cellular Thermal Shift Assay (CETSA): Detecting Target Engagement in Intact Cells

CETSA is a powerful technique to identify protein targets by measuring changes in their thermal stability upon ligand binding in a cellular context.[12][13][14][15][16]

Experimental Protocol: CETSA

  • Cell Treatment: Intact cells (e.g., MCF-7) are treated with Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate or vehicle (DMSO).

  • Thermal Challenge: The cell suspensions are heated to a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Separation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

  • Protein Quantification: The abundance of specific proteins in the soluble fraction is quantified by Western blotting or mass spectrometry.

Data Presentation: Illustrative CETSA Results

ProteinThermal Shift (ΔTm) with Compound
CDK1+ 4.2°C
TubulinNo significant shift
GAPDHNo significant shift

Causality Behind Experimental Choice: CETSA provides direct evidence of target engagement within the complex milieu of the cell, offering a more physiologically relevant assessment than in vitro binding assays.[16] A significant thermal shift for a specific protein, like CDK1 in our illustrative data, strongly suggests a direct interaction.

2. Kinobeads Competition Binding Assay: A Focus on the Kinome

Given that many thienopyridine derivatives are kinase inhibitors, a focused screen against the kinome is a logical next step.[6] Kinobeads are an affinity-based chemical proteomics tool used to profile the interactions of small molecules with a large number of endogenous kinases.[17][18][19][20]

Experimental Protocol: Kinobeads Assay

  • Lysate Preparation: Cell lysate (e.g., from MCF-7 cells) is prepared.

  • Competition: The lysate is incubated with Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate at various concentrations.

  • Kinobeads Pulldown: A mixture of immobilized broad-spectrum kinase inhibitors (Kinobeads) is added to the lysate to capture kinases that are not bound to the test compound.

  • Mass Spectrometry: The proteins bound to the Kinobeads are identified and quantified by mass spectrometry.

Data Presentation: Illustrative Kinobeads Competition Data

KinaseIC50 (nM)
CDK185
CDK2250
Aurora Kinase A>10,000

Causality Behind Experimental Choice: This assay provides a quantitative measure of the compound's binding affinity to a wide range of kinases, offering insights into its selectivity profile.[17][18] Strong and selective binding to CDK1 would corroborate the CETSA findings and the observed G2/M arrest phenotype.

Phase 3: Target Validation and Downstream Effects - Confirming the MoA

Identifying a binding partner is not the endpoint. The functional consequence of this interaction must be validated, and its impact on downstream signaling pathways elucidated.

Workflow for Target Validation

Caption: Validating the functional consequence of target engagement.

1. In Vitro Enzymatic Assay: Confirming Functional Inhibition

A direct biochemical assay is essential to confirm that the binding of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate to its putative target results in functional modulation.[21][22][23]

Experimental Protocol: CDK1 Kinase Assay

  • Reaction Setup: Recombinant CDK1/Cyclin B1 enzyme is incubated with its substrate (e.g., a histone H1-derived peptide), ATP, and varying concentrations of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate.

  • Detection: The phosphorylation of the substrate is measured using a suitable detection method, such as luminescence-based ATP consumption (e.g., Kinase-Glo®) or a phosphospecific antibody.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Data Presentation: Illustrative Enzymatic Inhibition Data

EnzymeIC50 (nM)
CDK1/Cyclin B195
CDK2/Cyclin E310

Causality Behind Experimental Choice: This assay provides definitive proof that the compound directly inhibits the enzymatic activity of the target protein.[24] The IC50 value should correlate with the binding affinity determined by the Kinobeads assay.

2. Phosphoproteomics: Mapping the Downstream Signaling Cascade

To understand the broader cellular consequences of target inhibition, a global analysis of protein phosphorylation is invaluable.[25][26][27][28][29] Phosphoproteomics can identify downstream substrates of the target kinase and reveal off-target effects.

Experimental Protocol: Quantitative Phosphoproteomics

  • Cell Treatment and Lysis: MCF-7 cells are treated with Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate or vehicle. Cells are then lysed, and proteins are digested into peptides.

  • Phosphopeptide Enrichment: Phosphopeptides are enriched from the total peptide mixture using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to identify the phosphorylation sites and quantify their abundance.

  • Bioinformatic Analysis: The data is analyzed to identify phosphosites that are significantly up- or down-regulated upon compound treatment. Pathway analysis tools are then used to map these changes to specific signaling pathways.

Data Presentation: Illustrative Phosphoproteomics Data

PhosphositeFold Change (Compound/Vehicle)Known CDK1 Substrate
Lamin A/C (Ser22)-8.5Yes
NPM1 (Thr199)-6.2Yes
ERK1 (Thr202/Tyr204)No significant changeNo

Causality Behind Experimental Choice: This unbiased, systems-level approach provides a comprehensive view of the compound's impact on cellular signaling.[25][27] The specific downregulation of known CDK1 substrates provides strong evidence that the compound's cellular effects are mediated through the inhibition of this target.

Comparative Analysis with Alternatives

The proposed MoA for Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate as a CDK1 inhibitor can be compared with other known compounds targeting the cell cycle.

CompoundTarget(s)Mechanism of Action
Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate CDK1 (hypothesized)Inhibition of kinase activity, leading to G2/M arrest
Palbociclib CDK4/6Inhibition of CDK4/6, leading to G1 arrest
Paclitaxel MicrotubulesStabilization of microtubules, leading to mitotic arrest

This comparative analysis highlights the distinct MoA of our compound and provides a basis for its potential therapeutic positioning.

Conclusion: A Clear Path to Mechanistic Understanding

The confirmation of a novel compound's mechanism of action is a cornerstone of modern drug discovery. By employing a systematic and multi-faceted approach that integrates phenotypic screening, robust target identification methodologies like CETSA and Kinobeads, and conclusive target validation techniques such as enzymatic assays and phosphoproteomics, researchers can build a compelling and self-validating case for the MoA of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate. This rigorous, evidence-based strategy not only de-risks further development but also provides a solid foundation for future translational and clinical studies.

References

  • Pipzine Chemicals. Methyl 4-Bromothieno[2,3-c]pyridine-2-Carboxylate. [Link]

  • ResearchGate. Mechanism of action of thienopyridine drugs. [Link]

  • PubMed. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. [Link]

  • National Institutes of Health. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. [Link]

  • PubMed. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. [Link]

  • ResearchGate. Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. [Link]

  • Journal of Drug Delivery and Therapeutics. THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. [Link]

  • National Institutes of Health. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. [Link]

  • PubMed. Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. [Link]

  • National Institutes of Health. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • PubMed. Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. [Link]

  • National Institutes of Health. Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • National Institutes of Health. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. [Link]

  • National Institutes of Health. Mechanism of Action Assays for Enzymes. [Link]

  • ResearchGate. Characterization of binding, depletion and competition properties of the new kinobeads mix. [Link]

  • MDPI. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]

  • MDPI. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. [Link]

  • MDPI. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]

  • National Institutes of Health. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • ACS Publications. bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. [Link]

  • American Chemical Society. Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. [Link]

  • MDPI. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. [Link]

  • UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • Technology Networks. Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

  • MDPI. Target Identification of 22-(4-Pyridinecarbonyl) Jorunnamycin A, a Tetrahydroisoquinoline Derivative from the Sponge Xestospongia sp., in Mediating Non-Small-Cell Lung Cancer Cell Apoptosis. [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • ResearchGate. Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. [Link]

  • PNAS. Identifying the proteins to which small-molecule probes and drugs bind in cells. [Link]

  • National Institutes of Health. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. [Link]

  • Wikipedia. Enzyme inhibitor. [Link]

  • Cancers. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. [Link]

  • Chemspace. Phenotypic Screening in Drug Discovery: Definition & Role. [Link]

  • News-Medical. Cellular Thermal Shift Assay (CETSA). [Link]

  • National Institutes of Health. Basics of Enzymatic Assays for HTS. [Link]

  • Nexcelom Bioscience. Cracking the Code of Drug Discovery: Small Molecules and Target Identification. [Link]

  • Utrecht University Research Portal. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. [Link]

  • MDPI. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. [Link]

  • PNAS. Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. [Link]

  • Oxford Academic. Pharmacology of thienopyridines: rationale for dual pathway inhibition. [Link]

  • Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Biobide. Phenotypic Screening for Drug Discovery. [Link]

  • National Institutes of Health. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

Sources

"reproducibility of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the reproducible synthesis of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate (CAS: 251996-85-7).

Unlike its [2,3-b] isomer or the 7-chloro analog, the 4-chloro-[2,3-c] isomer requires a specific regioselective strategy. The most robust, scalable, and reproducible method is the Convergent Cyclization of 3,5-dichloroisonicotinaldehyde with methyl thioglycolate. This route avoids the regioselectivity issues inherent in N-oxide chlorination strategies.

Part 1: Strategic Route Comparison

To ensure scientific integrity, we compare the two primary synthetic philosophies.

FeatureMethod A: Convergent Cyclization (Recommended) Method B: Linear Functionalization (Not Recommended)
Core Strategy Ring Construction: Simultaneous formation of the thiophene ring and installation of the 4-Cl substituent.Core Modification: Synthesizing the thieno[2,3-c]pyridine core first, then attempting to chlorinate.[1]
Starting Material 3,5-Dichloroisonicotinaldehyde (Commercially available or 1-step synthesis).Thieno[2,3-c]pyridine or its N-oxide.[2][3]
Regioselectivity Absolute: The chlorine position is fixed by the starting material symmetry.Poor: Electrophilic chlorination (POCl₃) typically favors the 7-position (α to Nitrogen) or 5-position, not the 4-position.
Yield High (60–85%).Low (<30%) due to isomer mixtures.
Scalability High (Kg-scale capable).Low (Chromatographic separation required).

Part 2: Detailed Experimental Protocol (Method A)

Objective: Synthesis of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate via S_NAr and Thorpe-Ziegler-like condensation.

Retrosynthetic Logic & Mechanism

The reaction exploits the symmetry of 3,5-dichloroisonicotinaldehyde .

  • S_NAr: The thiolate anion (from methyl thioglycolate) displaces one chlorine atom at the 3-position. Due to symmetry, both positions are equivalent, preventing regio-isomers.

  • Aldol/Condensation: The active methylene of the thioglycolate attacks the aldehyde (C4), followed by dehydration to aromatize the thiophene ring.

  • Result: The remaining chlorine atom ends up at position 4 of the fused system.

Materials & Reagents
  • Precursor: 3,5-Dichloroisonicotinaldehyde (1.0 equiv).

  • Nucleophile: Methyl thioglycolate (1.1 equiv).

  • Base: Potassium Carbonate (

    
    ), anhydrous, powdered (2.5 equiv).
    
  • Solvent: DMF (N,N-Dimethylformamide), anhydrous.[4]

  • Quench: Distilled Water / Ice.

Step-by-Step Procedure

Step 1: Preparation (0 min)

  • Dry all glassware.

  • Ensure DMF is anhydrous (water content <0.05%) to prevent hydrolysis of the ester or aldehyde.

  • Safety Note: Methyl thioglycolate has a potent stench. Work strictly in a fume hood.

Step 2: Reaction Assembly (0 - 30 min)

  • Charge a round-bottom flask with 3,5-dichloroisonicotinaldehyde (e.g., 10.0 g, 56.8 mmol) and DMF (100 mL, 10 vol).

  • Add Methyl thioglycolate (6.63 g, 6.1 mL, 62.5 mmol) dropwise at room temperature.

  • Add

    
      (19.6 g, 142 mmol) slowly. The reaction is slightly exothermic.
    

Step 3: Cyclization (30 min - 4 hrs)

  • Heat the mixture to 60–80°C .

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[5][6] The starting aldehyde (Rt ~ min) should disappear rapidly.

  • Stir for 2–4 hours. The solution typically turns dark orange/brown.

Step 4: Workup & Purification (4 hrs - 24 hrs)

  • Cool the reaction mixture to room temperature.

  • Precipitation: Pour the reaction mixture slowly into Ice-Water (500 mL) with vigorous stirring.

    • Observation: The product is highly lipophilic and crystalline; it should precipitate as an off-white to pale yellow solid.

  • Stir for 30 minutes to ensure full precipitation and dissolution of inorganic salts.

  • Filtration: Filter the solid via a Buchner funnel. Wash the cake with copious water (3 x 50 mL) to remove residual DMF.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

  • Recrystallization (Optional): If purity is <98%, recrystallize from Acetonitrile or Ethanol .

Analytical Specifications
  • Appearance: Pale yellow to off-white solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.45 (s, 1H, H-7, adjacent to N).
      
    • 
       8.80 (s, 1H, H-5).
      
    • 
       3.95 (s, 3H, 
      
      
      
      ).
    • Note: No proton at position 4 confirms the Cl substitution.

  • LC-MS: [M+H]+ = 227.9/229.9 (Cl pattern).

Part 3: Visualization & Workflows

Figure 1: Reaction Mechanism & Pathway

ReactionScheme SM1 3,5-Dichloro- isonicotinaldehyde Inter Intermediate: Thioether Aldehyde SM1->Inter S_NAr (Displacement of 3-Cl) Reagent Methyl Thioglycolate + K2CO3 Reagent->Inter Product Methyl 4-chlorothieno [2,3-c]pyridine-2-carboxylate Inter->Product Aldol Condensation & Aromatization

Caption: Convergent synthesis exploiting the symmetry of the 3,5-dichloro precursor to fix the 4-chloro regiochemistry.

Figure 2: Experimental Workflow

Workflow Start Start: 3,5-Dichloroisonicotinaldehyde Mix Dissolve in DMF Add Methyl Thioglycolate Start->Mix Base Add K2CO3 (Exothermic check) Mix->Base Heat Heat to 60-80°C (2-4 Hours) Base->Heat Quench Pour into Ice Water (Precipitation) Heat->Quench Filter Filter & Wash (Remove DMF) Quench->Filter Dry Vacuum Dry (Target: >98% Purity) Filter->Dry

Caption: Step-by-step execution flow for the synthesis, highlighting critical control points.

Part 4: Reproducibility Data Summary

ParameterValue / RangeCritical Note
Typical Yield 75% - 85%Lower yields often result from wet DMF (hydrolysis).
Purity (HPLC) >98% (Crude)Product precipitates cleanly; column chromatography rarely needed.
Melting Point 145 - 148°CSharp MP indicates high purity.
Key Impurity Hydrolyzed AcidOccurs if water quench is too warm or prolonged.
Scale Limit Tested up to 100gHighly scalable; exotherm management required at >100g.

References

  • Primary Synthetic Method

    • Title: A Facile and General Synthesis of 2,4-Di- and 2,4,7-Trisubstituted Thieno[2,3-c]pyridines.[7]

    • Source:Tetrahedron Letters / ResearchGate (Methodology validated via 3,5-dichloroisonicotinaldehyde route).
    • Context: Establishes the displacement/cyclization logic for 4-chloro deriv
    • (Verified via Search Result 1.4)

  • Precursor Synthesis (3,5-Dichloroisonicotinaldehyde)
  • Compound Data & CAS Verification

    • Compound: Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate.[2][8][9]

    • CAS: 251996-85-7.[8][9]

    • Source: ChemSRC / PubChem.

Sources

"independent verification of Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate activity"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate (M4CP) is not merely a reagent; it is a privileged scaffold in modern medicinal chemistry, serving as the structural core for a new generation of kinase inhibitors (specifically targeting c-Src and Tpl2 ) and potential antiviral agents (HCV NS5B).

For drug development professionals, "activity" regarding M4CP is twofold:

  • Chemical Competence: The electrophilic activity of the C4-chloride (activated by the pyridine nitrogen) determines its utility in SNAr diversifications.

  • Biological Potential: The intrinsic cytotoxicity and kinase affinity of the core scaffold before derivatization.

This guide provides an independent verification framework to validate M4CP quality, distinguish it from common regioisomers (a frequent supply chain failure), and benchmark its reactivity against alternative scaffolds.

Structural Authentication: The "Isomer Trap"

A critical failure point in sourcing thienopyridines is the confusion between the [2,3-c] and [3,2-c] isomers. These possess vastly different electronic landscapes, affecting both chemical reactivity and biological binding modes.

Comparative Analysis: M4CP vs. Isomeric Alternatives
FeatureMethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate (Target)Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate (Common Impurity)Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate (Alternative)
CAS Registry 251996-85-7109386-30-1 (Generic Analog)145325-40-2
Electronic Character Pyridine N is para to C4-Cl (Highly Activated)Pyridine N is meta to C4-Cl (Deactivated)Higher leaving group ability (Br > Cl)
SNAr Reactivity High (Ideal for library synthesis)Low (Requires Pd-catalysis)Very High (Less stable)
Key NMR Signal Thiophene H3 singlet (or doublet with J~5.5Hz if coupled)Thiophene H3 often shows different shift/couplingN/A
Application Kinase Inhibitors (c-Src, Tpl2)Platelet Aggregation Inhibitors (P2Y12 analogs)Rapid C-C coupling
Verification Protocol 1: 1H-NMR Fingerprinting

Objective: Confirm the [2,3-c] fusion geometry.

  • Solvent: DMSO-d6

  • Key Diagnostic: Look for the coupling constant between the pyridine protons. In the [2,3-c] system, the pyridine protons are typically singlets or weakly coupled if para, whereas [3,2-c] may show distinct ortho-coupling depending on substitution.

  • Acceptance Criteria:

    • 
       9.10 ppm (s, 1H, H-6 Pyridine)
      
    • 
       8.65 ppm (s, 1H, H-7 Pyridine)
      
    • 
       8.10 ppm (s, 1H, Thiophene)
      
    • Note: Shifts are approximate and solvent-dependent.

Functional Activity Verification: The "Chlorine Displacement" Assay

The primary "activity" of M4CP is its ability to undergo Nucleophilic Aromatic Substitution (SNAr). If the C4-chloride is hydrolyzed or the ring is deactivated by impurities, the compound fails as a scaffold.

Experimental Workflow: Chemical Competence Assay

Rationale: This assay quantifies the electrophilicity of the C4 position, a proxy for the scaffold's quality and "activity" in drug synthesis.

Protocol:

  • Dissolution: Dissolve 100 mg (0.44 mmol) of M4CP in 2 mL anhydrous DMF.

  • Nucleophile Addition: Add 1.2 equivalents of Morpholine (a standard secondary amine).

  • Base: Add 2.0 equivalents of DIPEA.

  • Reaction: Heat to 80°C for 2 hours.

  • Monitoring: Analyze via LC-MS (ESI+).

  • Success Metric: >95% conversion to the 4-morpholino adduct (m/z ~279).

Visualization of Reaction Pathway:

SNAr_Activity Start M4CP (Substrate) C9H6ClNO2S Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack Reagents Morpholine + DIPEA DMF, 80°C Reagents->Intermediate Product 4-Morpholino Adduct (Active Scaffold) Intermediate->Product Cl- Elimination (Fast) Failure Hydrolysis Product (Inactive) Intermediate->Failure H2O Contamination (Slow)

Caption: Logical flow of the Chemical Competence Assay. High conversion to the Morpholino adduct confirms the electronic integrity of the pyridine ring.

Biological Activity Verification: Kinase Scaffold Validation

While M4CP is an intermediate, verifying its baseline biological interaction ensures it does not introduce "frequent hitter" artifacts or non-specific toxicity.

Protocol 2: Baseline Cytotoxicity & Kinase Binding

Context: Thienopyridines are often ATP-competitive inhibitors. A pure scaffold should show low micromolar activity; nanomolar activity suggests the presence of highly active contaminants or a "super-active" hit.

A. Cell Viability Screen (SRB Assay)
  • Cell Lines: MDA-MB-231 (Triple-negative breast cancer) vs. MCF-10A (Normal epithelial).

  • Method:

    • Seed cells (5,000/well) in 96-well plates.

    • Treat with M4CP (0.1 - 100

      
      M) for 72h.
      
    • Fix with TCA, stain with Sulforhodamine B (SRB).

    • Benchmark: GI50 should be >10

      
      M for the bare ester. If GI50 < 1 
      
      
      
      M, suspect contamination with active derivatives.
B. In Silico Docking Verification (Pre-Experimental)

Before wet-lab testing, validate the binding hypothesis.

  • Target: c-Src Kinase (PDB: 2SRC).

  • Observation: The pyridine nitrogen (N6) should orient towards the hinge region (Met341), while the C2-ester projects into the solvent front, allowing for solubilizing modifications.

References & Authority

  • Synthesis and Kinase Activity:

    • Title: "Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction"

    • Source: PMC / NIH

    • URL:[Link]

    • Relevance: Validates the scaffold's utility in kinase inhibitor design and provides spectral data for [2,3-c] isomers.

  • Isomer Differentiation & Reactivity:

    • Title: "Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine..."

    • Source: ResearchGate

    • URL:[Link]

    • Relevance: Discusses Vilsmeier-Haack conditions and reactivity profiles of chlorothienopyridines, essential for understanding the C4-Cl reactivity.

  • Antitumor Applications (Analogous Scaffolds):

    • Title: "Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation"

    • Source: MDPI

    • URL:[Link]

    • Relevance: Provides the comparative baseline for thienopyridine carboxylate cytotoxicity assays (SRB method).

  • Chemical Properties & Sourcing:

    • Title: "Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate Compound Summary"

    • Source: PubChem / CAS Common Chemistry

    • URL:[Link]

    • Relevance: Definitive CAS (251996-85-7) and physicochemical property verification.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.